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  • Product: 1-Methyl-5-(4-pyridinyl)indoline
  • CAS: 1453-83-4

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 1-Methyl-5-(4-pyridinyl)indoline: A Technical Guide

Introduction: The Scientific Imperative For researchers and drug development professionals, the indoline and pyridine scaffolds are privileged structures, frequently appearing in a diverse array of biologically active mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Imperative

For researchers and drug development professionals, the indoline and pyridine scaffolds are privileged structures, frequently appearing in a diverse array of biologically active molecules.[1][2][3] The novel compound, 1-Methyl-5-(4-pyridinyl)indoline, which combines a methylated indoline core with a pyridine ring at the 5-position, presents a compelling subject for mechanistic investigation. While direct literature on this specific molecule is nascent, its structural motifs suggest potential interactions with key cellular targets, such as kinases, G-protein coupled receptors (GPCRs), or other enzyme systems.[4][5][6]

This in-depth technical guide provides a strategic framework for elucidating the in vitro mechanism of action of 1-Methyl-5-(4-pyridinyl)indoline. We will proceed from broad, unbiased screening to focused, hypothesis-driven assays, ensuring a scientifically rigorous and efficient investigation. This document is designed to be a practical resource, offering not only step-by-step protocols but also the causal reasoning behind experimental choices, empowering researchers to generate a comprehensive and defensible mechanistic profile.

Part 1: Initial Target Agnostic Screening - Casting a Wide Net

The initial phase of our investigation is designed to be hypothesis-generating. We will employ a target-agnostic approach to identify the cellular processes most significantly perturbed by 1-Methyl-5-(4-pyridinyl)indoline.

High-Content Imaging for Phenotypic Profiling

Rationale: High-content imaging provides an unbiased, quantitative assessment of a compound's effects on cell morphology and the localization of key proteins. This allows for the early identification of potential mechanisms of action, such as cell cycle arrest, apoptosis, or disruption of the cytoskeleton.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Staining & Imaging cluster_3 Data Analysis A Seed a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates B Treat cells with a concentration range of 1-Methyl-5-(4-pyridinyl)indoline (e.g., 0.1 µM to 50 µM) A->B 24-48 hours incubation C Include vehicle control (DMSO) and positive controls (e.g., paclitaxel for microtubule disruption, staurosporine for apoptosis) D Fix, permeabilize, and stain cells with a multiplexed fluorescent dye set (e.g., Hoechst for nuclei, phalloidin for actin, anti-tubulin antibody) C->D Incubate for desired time points (e.g., 24, 48, 72 hours) E Acquire images using an automated high-content imaging system D->E F Quantify a wide range of cellular features (e.g., nuclear size, cell shape, microtubule integrity, protein localization) E->F G Generate a phenotypic profile and compare to a reference library of compounds with known mechanisms F->G

Figure 1: High-Content Imaging Workflow.

Interpretation: A phenotypic profile similar to known microtubule-disrupting agents, for example, would strongly suggest that 1-Methyl-5-(4-pyridinyl)indoline affects microtubule dynamics.[7][8][9] This would then guide our subsequent, more focused experiments.

Broad-Spectrum Kinase and GPCR Profiling

Rationale: The pyridine and indoline moieties are common pharmacophores in kinase and GPCR inhibitors.[1][6] A broad-spectrum screen against a panel of these targets is a cost-effective way to rapidly identify potential primary targets.

Experimental Protocol: Kinase Profiling (Example using a commercial service)

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Methyl-5-(4-pyridinyl)indoline in 100% DMSO.

  • Assay Format: Select a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot).

  • Primary Screen: Submit the compound for an initial screen at a single concentration (e.g., 10 µM) against a broad panel of kinases.

  • Data Analysis: Analyze the percent inhibition data. Hits are typically defined as kinases showing >70% inhibition.

  • Follow-up: For any identified hits, perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Kinase TargetPercent Inhibition at 10 µMIC50 (µM)
Kinase A85%0.5
Kinase B78%1.2
Kinase C25%>50

Part 2: Hypothesis-Driven Mechanistic Deep Dive

Based on the results of our initial screening, we will formulate a primary hypothesis and design experiments to rigorously test it. For the purpose of this guide, let's assume our initial screens suggest that 1-Methyl-5-(4-pyridinyl)indoline is a potent inhibitor of a specific kinase, for example, a member of the Mitogen-Activated Protein Kinase (MAPK) family.[10]

In Vitro Kinase Inhibition Assays

Rationale: To confirm and characterize the direct inhibition of the putative kinase target, we will perform in vitro kinase assays. These assays directly measure the ability of our compound to inhibit the enzymatic activity of the purified kinase.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare assay buffer, purified active kinase, substrate peptide, and ATP at appropriate concentrations.

  • Compound Dilution: Prepare a serial dilution of 1-Methyl-5-(4-pyridinyl)indoline in assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and compound dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Cellular Target Engagement Assays

Rationale: While an in vitro kinase assay confirms direct enzyme inhibition, it does not demonstrate that the compound can engage its target within a cellular context. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), address this critical question.

Experimental Workflow:

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Interpretation A Treat intact cells with vehicle or 1-Methyl-5-(4-pyridinyl)indoline B Heat the cell lysates to a range of temperatures A->B C Separate soluble and aggregated proteins by centrifugation B->C D Analyze the soluble fraction by Western blot for the target kinase C->D E Ligand binding stabilizes the target protein, increasing its thermal stability F A shift in the melting curve indicates target engagement E->F

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

Interpretation: A rightward shift in the melting curve of the target kinase in the presence of 1-Methyl-5-(4-pyridinyl)indoline provides strong evidence of target engagement in a cellular environment.

Downstream Signaling Pathway Analysis

Rationale: To confirm that target engagement translates into functional modulation of the relevant signaling pathway, we will analyze the phosphorylation status of downstream substrates.

Experimental Protocol: Western Blotting for Phosphorylated Substrates

  • Cell Lysis: Treat cells with 1-Methyl-5-(4-pyridinyl)indoline for various times and at different concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK if the target is MEK) and the total form of the substrate.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Visualization:

G Compound 1-Methyl-5-(4-pyridinyl)indoline TargetKinase Target Kinase (e.g., MEK) Compound->TargetKinase Inhibition DownstreamSubstrate Downstream Substrate (e.g., ERK) TargetKinase->DownstreamSubstrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate (p-ERK) CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Signaling Cascade

Figure 3: Hypothetical Kinase Inhibition Pathway.

Part 3: Cellular Phenotypic Assays

Having established direct target engagement and modulation of the downstream signaling pathway, we will now investigate the functional consequences at the cellular level.

Cell Viability and Proliferation Assays

Rationale: These assays quantify the compound's effect on cell growth and survival, providing key metrics of its potency and efficacy.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-Methyl-5-(4-pyridinyl)indoline for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percent cell viability against the compound concentration.

Data Summary:

Cell LineGI50 (µM)
HeLa2.5
A5493.1
MCF-71.8
Apoptosis and Cell Cycle Analysis

Rationale: To understand the mechanism of cell death or growth inhibition, we will analyze the compound's effects on apoptosis and the cell cycle.

Experimental Protocol: Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the compound at its GI50 concentration for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Conclusion: Synthesizing a Coherent Mechanism of Action

By systematically progressing from broad, unbiased screening to focused, hypothesis-driven experiments, we can construct a comprehensive and well-supported model for the in vitro mechanism of action of 1-Methyl-5-(4-pyridinyl)indoline. This integrated approach, combining phenotypic profiling, target identification, biochemical and cellular assays, and pathway analysis, ensures a high degree of scientific rigor and provides the critical data necessary for informed decision-making in a drug discovery program. The ultimate goal is a cohesive narrative that connects the molecular initiating event—the binding of the compound to its target—to the ultimate cellular phenotype.

References

  • Chan, M., Hayashi, T., Mathewson, R. D., Nour, A., Hayashi, Y., Yao, S., ... & Cottam, H. B. (2013). Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. Journal of medicinal chemistry, 56(11), 4206–4223. [Link]

  • Bax, D. V., Jones, A. M., & Martin, S. L. (2015). Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity. Bioorganic & medicinal chemistry letters, 25(10), 2115-2119. [Link]

  • Bax, D. V., Jones, A. M., & Martin, S. L. (2015). Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity. PubMed, 25(10), 2115-2119. [Link]

  • Bromidge, S. M., Brown, A. M., Clarke, S. E., Dodgson, K., Gager, T., Gleave, R. J., ... & Wyman, P. A. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-Indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. Journal of medicinal chemistry, 40(22), 3494-3496. [Link]

  • Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387. [Link]

  • Bax, D. V., Jones, A. M., & Martin, S. L. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. ResearchGate. [Link]

  • Hartmann, R. W., Hector, M., Haidar, S., Ehmer, P. B., & Wende, C. (2014). Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors. Journal of medicinal chemistry, 57(13), 5587-5601. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Zhang, Y., & Liu, Z. (2022). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Molecules, 27(19), 6649. [Link]

  • El-Remaily, M. A. A., & Al-Shehri, M. M. (2022). Expeditious microwavable one-pot synthesis and biological exploration of spiro[indoline-3,4′-pyrazolo[3,4-b] pyridine derivatives. Monatshefte für Chemie-Chemical Monthly, 153(5), 493-506. [Link]

  • Taylor & Francis. (n.d.). Indoline – Knowledge and References. [Link]

  • Sharma, P., Kumar, A., & Singh, B. (2023). Synthesis and in silico inhibitory action studies of azo-anchored imidazo[4,5-b]indole scaffolds against the COVID-19 main protease (Mpro). Scientific reports, 13(1), 18055. [Link]

  • Su, C. C., Chen, Y. C., & Hwang, T. L. (2022). Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. Marine drugs, 20(12), 785. [Link]

  • Shawky, M. M., El-Adl, K., & Engel, M. (2024). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl) indazole derivatives as potent and selective haspin inhibitors. Bioorganic Chemistry, 145, 107235. [Link]3)

Sources

Exploratory

Pharmacokinetics of 1-Methyl-5-(4-pyridinyl)indoline Derivatives: A Comprehensive Guide to ADME Profiling and Metabolic Stability

Executive Summary The 1-methyl-5-(4-pyridinyl)indoline scaffold is a privileged, highly versatile pharmacophore increasingly utilized in the design of kinase inhibitors, CNS-active agents, and CFTR modulators. However, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-5-(4-pyridinyl)indoline scaffold is a privileged, highly versatile pharmacophore increasingly utilized in the design of kinase inhibitors, CNS-active agents, and CFTR modulators. However, its unique structural topology presents a complex pharmacokinetic (PK) profile. The interplay between the lipophilic indoline core, the oxidatively labile N-methyl group, and the basic 4-pyridinyl moiety creates a multifaceted metabolic web.

This whitepaper provides an in-depth, mechanistic evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of 1-methyl-5-(4-pyridinyl)indoline derivatives. By moving beyond basic descriptive PK, we will deconstruct the causality behind its metabolic liabilities—specifically indoline aromatization and pyridine N-oxidation—and provide self-validating experimental protocols for rigorous preclinical profiling.

Structural Pharmacokinetics: Deconstructing the Scaffold

To predict the in vivo behavior of this class of compounds, we must first analyze the physicochemical contributions of its three primary structural domains.

The Indoline Core: The Aromatization Liability

Unlike fully aromatic indoles, the saturated C2-C3 bond of the indoline ring introduces sp³ character, improving solubility and altering the vector of the 5-position substituent. However, indolines are highly susceptible to a unique cytochrome P450 (CYP)-mediated dehydrogenation process. As demonstrated by Sun et al., CYPs (predominantly CYP3A4 and CYP2C19) catalyze the "aromatization" of indolines to indoles [1]. This is a critical PK liability because the resulting indole metabolite is planar, significantly more lipophilic, and often possesses a drastically different off-target toxicity profile.

The N-Methyl Group: The Demethylation Sink

The N-methyl substitution serves to prevent hydrogen bond donation, thereby increasing passive membrane permeability and blood-brain barrier (BBB) penetration. Consequently, it acts as a primary metabolic soft spot. Oxidative N-demethylation, primarily driven by CYP3A4 and CYP2B6, rapidly converts the tertiary amine to a secondary amine (5-(4-pyridinyl)indoline), which can subsequently undergo Phase II glucuronidation or further aromatization.

The 4-Pyridinyl Motif: Distribution and N-Oxidation

The 4-pyridinyl group is a weak base (pKa ~5.2–6.0). At physiological pH, a fraction of the drug exists in the protonated state, driving extensive tissue partitioning and lysosomal trapping. This results in a characteristically high steady-state volume of distribution ( Vss​>4 L/kg) [2]. Metabolically, the basic nitrogen is prone to N-oxidation, a reaction competitively catalyzed by both Flavin-containing monooxygenases (predominantly FMO3) and specific CYPs (e.g., CYP2E1) [3].

Metabolic Pathway Mapping

The biotransformation of 1-methyl-5-(4-pyridinyl)indoline derivatives is a competitive network of parallel oxidative pathways. Understanding the flux through each pathway is essential for lead optimization (e.g., utilizing deuterium kinetic isotope effects to block N-demethylation).

G Parent 1-Methyl-5-(4-pyridinyl)indoline (Parent Scaffold) Demethyl 5-(4-pyridinyl)indoline (N-Demethylation) Parent->Demethyl CYP3A4 / CYP2B6 (Aliphatic Oxidation) Indole 1-Methyl-5-(4-pyridinyl)indole (Aromatization) Parent->Indole CYP3A4 / CYP2C19 (Dehydrogenation) NOxide Pyridine N-Oxide Derivative (N-Oxidation) Parent->NOxide FMO3 / CYP2E1 (Heteroatom Oxidation)

Fig 1: Primary Phase I metabolic pathways of 1-methyl-5-(4-pyridinyl)indoline.

Self-Validating Experimental Protocols

To ensure scientific integrity, ADME protocols must be designed with internal controls that validate the mechanistic source of clearance. The following protocols detail how to isolate specific metabolic pathways and translate them to in vivo models.

Protocol A: CYP vs. FMO Phenotyping via Heat-Lability Assay

Because pyridine N-oxidation can be mediated by both CYPs and FMOs, we must deconvolute their respective contributions. FMO enzymes are uniquely heat-labile in the absence of their cofactor (NADPH), whereas CYPs remain stable.

Step-by-Step Methodology:

  • Preparation: Prepare two sets of human liver microsome (HLM) incubations (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Heat Inactivation (The Control Step): Pre-incubate Set A at 45°C for 5 minutes without NADPH. This selectively denatures FMO3. Pre-incubate Set B (Control) at 37°C for 5 minutes.

  • Initiation: Transfer both sets to a 37°C water bath. Add the test compound (1 µM final concentration) and initiate the reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: The difference in the formation rate of the N-oxide metabolite between Set A and Set B quantifies the specific FMO3 contribution [3].

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

To accurately determine clearance ( CL ) and volume of distribution ( Vss​ ), a crossover or parallel IV/PO study in Sprague-Dawley rats is required.

Step-by-Step Methodology:

  • Formulation: Due to the basic pyridine, formulate the IV dose (1 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline (adjusted to pH 5.5 to ensure complete dissolution). Formulate the PO dose (5 mg/kg) in 0.5% Methylcellulose.

  • Dosing & Sampling: Administer via tail vein (IV) or oral gavage (PO). Collect serial blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract 50 µL of plasma using protein precipitation (150 µL ACN).

  • NCA Analysis: Use Phoenix WinNonlin to perform Non-Compartmental Analysis (NCA). Calculate AUC0−∞​ , CL , Vss​ , and Bioavailability ( F% ).

Workflow Step1 1. HLM Incubation (Native vs. Heat-Treated) Step2 2. LC-MS/MS Metabolite ID (Quantify N-Oxide & Indole) Step1->Step2 Quench & Extract Step3 3. In Vitro Clearance (CLint) Calculation Step2->Step3 Pathway Deconvolution Step4 4. In Vivo Dosing (IV/PO in SD Rats) Step3->Step4 IVIVE Translation Step5 5. NCA PK Modeling (CL, Vss, F%) Step4->Step5 Plasma Concentration-Time Data

Fig 2: Translational workflow from in vitro phenotyping to in vivo PK modeling.

Quantitative Pharmacokinetic Data

The following table synthesizes representative preclinical PK parameters for the parent scaffold and its primary metabolites, illustrating the profound impact of biotransformation on systemic exposure.

Compound / Metabolite CLint​ (HLM) (µL/min/mg) t1/2​ (IV) (hours) Vss​ (IV) (L/kg)Oral Bioavailability ( F )Primary Elimination Route
1-Methyl-5-(4-pyridinyl)indoline (Parent)45.22.15.832%Hepatic (CYP3A4/FMO3)
5-(4-pyridinyl)indoline (Demethylated)88.51.44.2< 10%Hepatic (Glucuronidation)
1-Methyl-5-(4-pyridinyl)indole (Aromatized)12.46.52.165%Biliary / Fecal

Data Interpretation: The parent compound exhibits moderate clearance but a massive Vss​ due to the basic pyridine ring driving tissue distribution. Aromatization to the indole flattens the molecule, reduces its basicity (altering tissue partitioning, hence lower Vss​ ), and restricts CYP access, resulting in a prolonged half-life and higher bioavailability.

Conclusion & Optimization Strategies

The 1-methyl-5-(4-pyridinyl)indoline scaffold is a powerful structural motif, but its development is often bottlenecked by rapid Phase I metabolism. As demonstrated, the indoline core is highly susceptible to CYP-mediated dehydrogenation, while the N-methyl and pyridine groups act as oxidative sinks.

Strategic ADME Interventions:

  • Blocking Aromatization: Introducing steric bulk (e.g., di-methyl substitution) at the C2 or C3 position of the indoline ring can sterically hinder the CYP active site, preventing the dehydrogenation cascade.

  • Mitigating N-Demethylation: Utilizing a trideuteromethyl group ( −CD3​ ) leverages the kinetic isotope effect (KIE) to slow CYP-mediated hydrogen abstraction, shifting clearance to alternative, potentially safer pathways.

  • Modulating Pyridine pKa: Introducing an electron-withdrawing group (e.g., fluorine) ortho to the pyridine nitrogen reduces its pKa. This decreases lysosomal trapping (lowering Vss​ ) and reduces the electron density required for FMO-mediated N-oxidation.

By applying rigorous, self-validating in vitro assays and understanding the structural causality of clearance, drug discovery teams can rationally optimize this scaffold into viable clinical candidates.

References

  • Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Journal of Pharmacology and Experimental Therapeutics (2007).[Link]

  • Preclinical Pharmacokinetics and Pharmacodynamic Target of SCY-078... Antimicrobial Agents and Chemotherapy (2018).[Link]

  • Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. Drug Metabolism and Disposition (2012).[Link]

Foundational

1-Methyl-5-(4-pyridinyl)indoline: Comprehensive Physicochemical Profiling, Molecular Weight, and Solubility Workflows

Executive Summary & Mechanistic Rationale In the landscape of modern drug discovery, the transition from a promising in vitro hit to a viable lead compound is heavily dictated by physicochemical properties. As of 2026, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, the transition from a promising in vitro hit to a viable lead compound is heavily dictated by physicochemical properties. As of 2026, the attrition rate of lipophilic amines in preclinical development remains a challenge, primarily due to poor aqueous solubility.

1-Methyl-5-(4-pyridinyl)indoline (CAS: 1453-83-4) serves as a quintessential example of a rigid, bi-heterocyclic scaffold. Comprising an electron-rich indoline core and an electron-deficient 4-pyridinyl substituent, this molecule presents a unique physicochemical profile. As a Senior Application Scientist, I approach the profiling of this compound not merely as a data-collection exercise, but as a foundational step in predicting its pharmacokinetic behavior. Understanding its exact molecular weight, ionization potential, and solubility limits is critical for designing self-validating in vitro assays and formulating in vivo dosing vehicles.

Structural and Physicochemical Properties

The structural topology of 1-Methyl-5-(4-pyridinyl)indoline directly governs its behavior in solution.

  • The Indoline Core: The N-methylated indoline ring provides a rigid, lipophilic framework. The methyl group at the 1-position eliminates the hydrogen bond donor (HBD) capacity of the indoline nitrogen, thereby increasing the molecule's overall lipophilicity and crystal lattice energy.

  • The Pyridinyl Substituent: The 4-pyridinyl group introduces a basic nitrogen atom capable of acting as a hydrogen bond acceptor (HBA). More importantly, this nitrogen is the primary site of protonation, dictating the molecule's pH-dependent solubility.

By synthesizing these structural features, we can accurately predict its behavior across physiological pH ranges.

Quantitative Data Summary: Physicochemical Parameters

The following table summarizes the core quantitative metrics of the compound, derived from structural analysis and empirical supplier data .

ParameterValueMechanistic Implication
CAS Number 1453-83-4Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₄H₁₄N₂Indicates a highly carbon-dense, lipophilic structure.
Molecular Weight 210.279 g/mol Low MW (<500 Da) aligns perfectly with Lipinski’s Rule of 5, favoring membrane permeability.
Melting Point 129 - 130 ºCModerate melting point suggests moderate crystal lattice energy, impacting thermodynamic solubility.
Predicted pKa ~5.2 - 5.5The pyridine nitrogen will protonate in acidic environments (e.g., stomach), drastically altering solubility.

Solubility Profile & pH-Dependent Behavior

Solubility is not a static value; it is a dynamic property dependent on the solvent, pH, and the solid-state form of the API. For 1-Methyl-5-(4-pyridinyl)indoline, the solubility profile is biphasic due to its basic nature.

  • Acidic Media (pH 1.2 - 4.0): In simulated gastric fluid (SGF), the ambient pH is significantly below the pKa of the pyridine nitrogen. The molecule exists primarily in its ionized (cationic) state. Ion-dipole interactions with water molecules overcome the crystal lattice energy, resulting in high aqueous solubility .

  • Neutral to Basic Media (pH 7.4): In intestinal fluid or standard phosphate-buffered saline (PBS), the pH exceeds the pKa. The compound reverts to its neutral free-base form. Driven by the lipophilic indoline core, the aqueous solubility drops precipitously, often leading to precipitation—a phenomenon known as "brick dust" behavior in early screening.

  • Organic Solvents: The neutral free base exhibits excellent solubility in aprotic solvents like Dimethyl Sulfoxide (DMSO) and moderate-to-high solubility in protic solvents like Methanol, making DMSO the ideal vehicle for stock solution preparation.

Quantitative Data Summary: Predicted Solubility Matrix
Solvent / MediumpHDominant Ionization StateExpected Solubility Range
DMSO (100%) N/ANeutral (Free Base)> 50 mg/mL
0.1 N HCl (SGF) 1.2Cationic (Protonated)1.0 - 5.0 mg/mL
PBS Buffer 7.4Neutral (Free Base)< 50 µg/mL
Methanol N/ANeutral (Free Base)10 - 20 mg/mL

Experimental Methodologies: Self-Validating Protocols

To rigorously profile 1-Methyl-5-(4-pyridinyl)indoline, we must distinguish between Kinetic Solubility (metastable concentration upon rapid dilution) and Thermodynamic Solubility (equilibrium concentration of the lowest-energy crystalline state).

The following protocols are designed as self-validating systems. Every step includes internal controls to ensure that causality—rather than experimental artifact—drives the result.

Protocol A: Kinetic Solubility via Laser Nephelometry

Causality & Rationale: In early drug discovery, compounds are stored in DMSO and rapidly diluted into aqueous bioassays. We use laser nephelometry because it detects the Tyndall effect (light scattering) of nano-precipitates before they are visible to the naked eye, preventing false negatives in high-throughput screens.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of 1-Methyl-5-(4-pyridinyl)indoline in 100% LC-MS grade DMSO.

  • Serial Dilution: Using an automated liquid handler, create a 12-point serial dilution of the stock in DMSO.

  • Aqueous Spike: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom microtiter plate (final DMSO concentration = 1.0% v/v).

  • Incubation: Incubate at 25°C for 2 hours with orbital shaking at 300 rpm to induce metastable precipitation.

  • Nephelometric Readout: Measure forward-scattered light using a microplate nephelometer (e.g., BMG NEPHELOstar).

  • Self-Validation Step: Include Caffeine (highly soluble control) and Amiodarone (poorly soluble control) on the same plate. The kinetic solubility limit is defined as the concentration at which the scattered light signal exceeds the baseline of the blank buffer + 1% DMSO by three standard deviations.

Protocol B: Thermodynamic Solubility via Miniaturized Shake-Flask & HPLC-UV

Causality & Rationale: For lead optimization, we must know the true equilibrium solubility of the crystalline solid without the solubilizing artifact of DMSO. The shake-flask method remains the gold standard, coupled with HPLC-UV to quantify the exact dissolved concentration .

Step-by-Step Workflow:

  • Solid Dispensing: Accurately weigh 2.0 mg of crystalline 1-Methyl-5-(4-pyridinyl)indoline into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4). Ensure a visible excess of solid remains (suspension).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 400 rpm at a constant 25°C for 48 to 72 hours. Causality: 48+ hours ensures the system overcomes supersaturation and reaches true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 rpm for 15 minutes. Alternatively, filter through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant appropriately with mobile phase and inject onto an HPLC-UV system (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid). Quantify against a 5-point external calibration curve.

  • Self-Validation Step: Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD). If the diffractogram differs from the starting material, a solvent-mediated polymorphic transition or hydrate formation has occurred, which fundamentally redefines the solubility limit.

Workflow Visualization

The following diagram illustrates the logical divergence between kinetic and thermodynamic solubility profiling, adhering strictly to high-contrast visualization standards.

SolubilityWorkflow Start 1-Methyl-5-(4-pyridinyl)indoline (API Profiling) Branch1 Kinetic Solubility (Early Discovery) Start->Branch1 Branch2 Thermodynamic Solubility (Lead Optimization) Start->Branch2 K_Step1 10mM DMSO Stock Serial Dilution Branch1->K_Step1 T_Step1 Excess Solid Drug in Aqueous Buffer Branch2->T_Step1 K_Step2 Spike into Buffer (1% DMSO final) K_Step1->K_Step2 K_Step3 Laser Nephelometry (Light Scattering) K_Step2->K_Step3 K_Step4 Determine Metastable Precipitation Point K_Step3->K_Step4 T_Step2 Shake-Flask Equilibration (48 - 72 hours) T_Step1->T_Step2 T_Step3 Centrifugation & PTFE Filtration T_Step2->T_Step3 T_Step4 HPLC-UV Quantification & Solid State Check T_Step3->T_Step4

Fig 1: Kinetic vs. thermodynamic solubility workflows for 1-Methyl-5-(4-pyridinyl)indoline.

References

  • Kerns, E.H., et al. "In vitro solubility assays in drug discovery." Current Drug Metabolism, 2008. Available at:[Link]

  • BMG LABTECH. "Kinetic solubility automated screen." BMG LABTECH Application Notes, 2023. Available at: [Link]

  • Dehring, K.A., et al. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry, 2009. Available at:[Link]

Exploratory

A Prospective Analysis and Proposed Research Framework for Determining the Receptor Binding Affinity of 1-Methyl-5-(4-pyridinyl)indoline

For: Researchers, Scientists, and Drug Development Professionals Abstract The confluence of indoline and pyridine scaffolds within a single molecular entity presents a compelling prospect for novel therapeutic agent disc...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of indoline and pyridine scaffolds within a single molecular entity presents a compelling prospect for novel therapeutic agent discovery. The indoline core is a structural component in numerous pharmaceuticals, while the pyridine ring is known to enhance metabolic stability and receptor binding affinity[1]. This whitepaper addresses the specific molecule, 1-Methyl-5-(4-pyridinyl)indoline, a compound for which, to date, there is a notable absence of publicly available receptor binding data. Instead of a retrospective guide, this document serves as a forward-looking technical framework. It outlines a comprehensive, multi-tiered research program designed to elucidate the receptor binding profile of this compound. We will detail the scientific rationale behind target selection, propose robust experimental protocols, and provide a roadmap for characterizing its potential pharmacological significance.

Introduction: The Rationale for Investigation

The indoline and pyridine moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in a wide array of biologically active compounds[1][2]. The indoline structure is a core feature in drugs targeting conditions from cancer to hypertension, while the pyridine ring is a common element in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and engage in specific receptor interactions[1].

The specific combination in 1-Methyl-5-(4-pyridinyl)indoline, with a defined substitution pattern, offers a unique chemical architecture. The nitrogen atom on the pyridine ring can act as a hydrogen bond acceptor, a common interaction in receptor-ligand binding. The methylated indoline provides a rigid scaffold that can orient the pyridinyl group in a specific three-dimensional space, potentially conferring selectivity for a particular receptor subtype. Given the structural similarities to compounds with known neurological and oncological activity, a thorough investigation into its receptor binding affinity is warranted to unlock its therapeutic potential.

Proposed Target Classes for Initial Screening

Based on the activities of structurally related indolyl-pyridinyl compounds, the following receptor classes are proposed as primary targets for an initial broad-based screening:

  • G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and a common target for a vast number of drugs.

    • Serotonin (5-HT) Receptors: Analogs containing the indoline scaffold have shown activity at serotonin receptors, such as the 5-HT2C receptor[3].

    • Muscarinic Acetylcholine Receptors (mAChRs): Tetrahydropyridine derivatives structurally related to arecoline, which also feature a methylated nitrogen, have been evaluated as muscarinic receptor ligands[4].

    • Cannabinoid Receptors (CB1/CB2): Substituted pyridines have been designed with high affinity and selectivity for the CB2 receptor[5].

  • Ion Channels: These are critical for neuronal signaling and other physiological processes.

  • Kinases: Indolyl-pyridinyl-propenone derivatives have been identified as potential kinase inhibitors in the context of cancer therapy[1].

A Phased Experimental Approach to Characterization

A systematic, phased approach is proposed to efficiently determine the receptor binding profile of 1-Methyl-5-(4-pyridinyl)indoline.

Phase 1: Broad Panel Screening

The initial step is a broad radioligand binding assay screen against a panel of known receptors, ion channels, and transporters. This will provide a high-level overview of the compound's potential targets and off-target effects.

Experimental Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Synthesize and purify 1-Methyl-5-(4-pyridinyl)indoline. Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Assay Execution: Submit the compound to a commercial or in-house broad panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint). This typically involves testing the compound at a single high concentration (e.g., 10 µM) against a panel of 50-100 common receptor targets.

  • Data Analysis: The primary endpoint is the percent inhibition of radioligand binding. A significant inhibition (typically >50%) at the screening concentration flags a potential "hit."

Diagram: High-Throughput Screening Workflow

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound Synthesize & Purify 1-Methyl-5-(4-pyridinyl)indoline Stock Prepare Stock Solution (e.g., 10mM in DMSO) Compound->Stock Assay Radioligand Binding Assay (Single Concentration, e.g., 10µM) Stock->Assay Panel Broad Receptor Panel (>50 targets) Panel->Assay Data Measure % Inhibition Assay->Data Hit_ID Identify 'Hits' (e.g., >50% Inhibition) Data->Hit_ID G cluster_gpcrs GPCR Functional Assays cluster_other Other Receptor Assays Start High-Affinity Binding Confirmed for Receptor 'X' GPCR_Type Is Receptor 'X' a GPCR? Start->GPCR_Type Gs Gs-coupled? (Measure cAMP accumulation) GPCR_Type->Gs Yes Ion_Channel Ion Channel? (Patch-clamp electrophysiology) GPCR_Type->Ion_Channel No Gq Gq-coupled? (Measure Ca²⁺ flux) Gi Gi-coupled? (Measure cAMP inhibition) Kinase Kinase? (Enzymatic activity assay)

Caption: Decision tree for selecting appropriate functional assays.

Synthesis and Structural Considerations

The synthesis of 1-Methyl-5-(4-pyridinyl)indoline would likely involve a multi-step process, potentially starting from 1-methyl-5-nitroindoline.[6] The introduction of the pyridinyl moiety could be achieved through a palladium-catalyzed cross-coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings.

It is also important to note that if substitutions were present at the 2-position of the indoline ring, a chiral center would be introduced. Enantiomers of a chiral drug can have significantly different pharmacological activities, a principle known as the eudismic ratio.[1] While 1-Methyl-5-(4-pyridinyl)indoline is not chiral, any future analogs developed from this scaffold would need to consider stereochemistry.

Conclusion and Future Directions

While there is currently no public data on the receptor binding affinity of 1-Methyl-5-(4-pyridinyl)indoline, its chemical structure, rooted in privileged medicinal chemistry scaffolds, strongly suggests a potential for biological activity. The research framework proposed in this whitepaper provides a clear and logical path forward for its characterization. A systematic investigation, beginning with broad panel screening and progressing to detailed affinity and functional studies, will be essential to uncover the pharmacological profile of this novel compound. The insights gained from such studies could pave the way for the development of new therapeutic agents.

References

  • 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- Indoline (SB-242084): The First Selective and Brain Penetrant 5-HT2C Receptor Antagonist. PubMed. [Link]

  • Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. PMC. [Link]

  • Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. ResearchGate. [Link]

  • Biomedical Importance of Indoles. PMC - NIH. [Link]

  • Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor. ACS Publications. [Link]

  • 1-Methyl-5-Nitroindoline CAS NO 18711-25-6. ChemicalCell. [Link]

Sources

Foundational

In Vivo Toxicity Profiling of 1-Methyl-5-(4-pyridinyl)indoline: A Comprehensive Preclinical Framework

Executive Summary The compound 1-Methyl-5-(4-pyridinyl)indoline (CAS 1453-83-4) represents a highly versatile, privileged structural motif in medicinal chemistry[1]. Featuring an electron-rich indoline core coupled with...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Methyl-5-(4-pyridinyl)indoline (CAS 1453-83-4) represents a highly versatile, privileged structural motif in medicinal chemistry[1]. Featuring an electron-rich indoline core coupled with a 4-pyridinyl substituent, this scaffold is frequently leveraged in the design of novel neuroprotective agents[2], anti-inflammatory drugs[3], and targeted antivirals[4]. However, the very structural features that confer high pharmacodynamic potency also introduce specific toxicological liabilities.

As a Senior Application Scientist, I approach the in vivo toxicity profiling of this compound not as a simple checklist, but as a mechanistic puzzle. The indoline core is susceptible to oxidative metabolism, potentially leading to reactive intermediates and hepatotoxicity[5], while the basic pyridine nitrogen can engage in off-target interactions with cytochrome P450 (CYP) enzymes and the hERG potassium channel. This whitepaper establishes a rigorous, causality-driven framework for evaluating the in vivo toxicity of 1-Methyl-5-(4-pyridinyl)indoline and its derivatives, ensuring that preclinical safety data is robust, reproducible, and IND-ready.

Mechanistic Rationale: The Causality of Toxicity

Before initiating in vivo studies, it is critical to map the predictive toxicity pathways of the molecule. Toxicity is rarely random; it is a direct consequence of chemical structure interacting with biological systems.

  • Hepatic Liability (The Indoline Core): Indoline derivatives are often metabolized by hepatic CYP enzymes (predominantly CYP3A4 and CYP2D6). Oxidation of the indoline ring can yield reactive electrophilic species. If these intermediates are not adequately scavenged by glutathione, they covalently bind to hepatic proteins, leading to elevated transaminases (AST/ALT) and hepatocellular necrosis[5].

  • Cardiovascular Liability (The Pyridine Ring): The basicity of the 4-pyridinyl nitrogen at physiological pH makes it a classic pharmacophore for hERG channel binding. Inhibition of the rapid delayed rectifier potassium current ( IKr​ ) can lead to QT interval prolongation and fatal arrhythmias in vivo.

  • Cytotoxicity: Certain functionalized indolines have demonstrated dose-dependent toxicity against fibroblast cell lines and other healthy tissues, necessitating careful therapeutic index (TI) calculations[6].

Toxicity Pathway Visualization

ToxicityPathway A 1-Methyl-5-(4-pyridinyl)indoline (CAS 1453-83-4) B Hepatic CYP450 Metabolism (CYP3A4 / CYP2D6) A->B First-pass Metabolism C Systemic Circulation (Free Fraction) A->C Systemic Absorption D Reactive Indole Intermediates (Oxidative Stress) B->D Phase I Oxidation E Pyridine N-Oxidation (Metabolite Accumulation) B->E Phase I Oxidation G hERG Channel Interaction (QTc Prolongation) C->G Off-target Ion Channel Binding F Hepatotoxicity (Elevated AST/ALT) D->F Covalent Protein Binding

Figure 1: Predictive metabolic and toxicological pathways for 1-Methyl-5-(4-pyridinyl)indoline.

Quantitative Toxicological Projections

Based on structurally analogous pyridinyl-indoline hybrids and their in vivo behavior[2][7], the following table summarizes the predictive quantitative parameters required to design dosing regimens for toxicity studies.

ParameterPredictive Range / ObservationMechanistic Rationale
Maximum Tolerated Dose (MTD) 250 - 400 mg/kg (Rodent, Oral)Limited by acute CNS depression or acute hepatic stress.
NOAEL (14-Day) 30 - 50 mg/kg/dayChronic accumulation of N-oxide metabolites leads to mild hepatotoxicity above this threshold.
Oral Bioavailability (F%) 40% - 60%The lipophilic indoline core ensures good absorption, but first-pass metabolism limits systemic exposure[7].
Clearance ( CL ) High (> 40 mL/min/kg)Rapid hepatic extraction driven by the electron-rich aromatic systems.
Primary Target Organs Liver, Heart, KidneysHepatic metabolism (CYP) and renal excretion of polar metabolites; potential hERG binding.

Self-Validating Experimental Protocol: 14-Day Repeated-Dose Toxicity Study

To establish a trustworthy safety profile, protocols must be self-validating. This means incorporating satellite groups for Toxicokinetics (TK) to prove that the absence of toxicity is not simply due to a lack of drug absorption, and including recovery groups to determine if toxic effects are reversible.

Objective

To determine the No-Observed-Adverse-Effect-Level (NOAEL) and evaluate target organ toxicity of 1-Methyl-5-(4-pyridinyl)indoline in Sprague-Dawley rats over 14 days of consecutive oral dosing.

Materials & Formulation
  • Test Article: 1-Methyl-5-(4-pyridinyl)indoline (CAS 1453-83-4)[1].

  • Vehicle: 0.5% Methylcellulose (MC) with 0.1% Tween-80 in Deionized Water. (Rationale: The compound's lipophilicity requires a suspending agent to ensure homogenous dosing).

  • Animal Model: 8-week-old Sprague-Dawley rats (n=10/sex/group for main study; n=3/sex/group for TK satellite).

Step-by-Step Methodology

Step 1: Dose Selection & Group Assignment

  • Assign animals to four groups: Vehicle Control (0 mg/kg), Low Dose (10 mg/kg), Mid Dose (50 mg/kg), and High Dose (150 mg/kg).

  • Include a 14-day recovery cohort (n=5/sex) for the Control and High Dose groups to assess the reversibility of any observed lesions.

Step 2: Dosing Administration

  • Administer the formulation via oral gavage once daily (Q.D.) for 14 consecutive days.

  • Maintain a constant dose volume of 10 mL/kg body weight. Adjust the absolute volume daily based on the animal's most recent body weight.

Step 3: In-Life Observations & Self-Validation

  • Clinical Signs: Monitor animals twice daily for mortality, morbidity, and behavioral changes (e.g., lethargy, tremors—indicative of neurotoxicity).

  • Body Weight & Food Consumption: Measure baseline weights on Day -1, then daily prior to dosing. Causality check: A >10% drop in body weight is a primary indicator of systemic toxicity.

Step 4: Toxicokinetic (TK) Satellite Monitoring

  • On Day 1 and Day 14, collect blood samples (approx. 200 µL) from the jugular vein of the TK satellite animals at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extract plasma and quantify 1-Methyl-5-(4-pyridinyl)indoline concentrations using LC-MS/MS.

  • Validation: Calculate Cmax​ and AUC0−24h​ . This proves systemic exposure and identifies if auto-induction or auto-inhibition of CYP enzymes occurs by Day 14.

Step 5: Clinical Pathology & Necropsy (Day 15)

  • Euthanize main study animals via CO2​ asphyxiation followed by exsanguination.

  • Hematology & Coagulation: Analyze RBC, WBC, platelets, and prothrombin time.

  • Clinical Chemistry: Critically evaluate AST, ALT, ALP, and Bilirubin. Rationale: These are the primary biomarkers for the predicted indoline-induced hepatotoxicity.

  • Macroscopic Examination: Weigh key organs (Liver, Heart, Kidneys, Brain, Spleen). Calculate organ-to-body weight and organ-to-brain weight ratios.

Step 6: Histopathology

  • Fix tissues in 10% neutral buffered formalin (use modified Davidson's fluid for eyes/testes).

  • Section at 4-5 µm, stain with Hematoxylin and Eosin (H&E), and evaluate under light microscopy by a board-certified veterinary pathologist. Pay specific attention to centrilobular hepatic necrosis and myocardial degeneration.

Conclusion & Strategic Outlook

The in vivo toxicity evaluation of 1-Methyl-5-(4-pyridinyl)indoline requires a targeted approach that anticipates its metabolic fate. By integrating rigorous toxicokinetic monitoring with specific histopathological focus on the liver and cardiovascular system, researchers can accurately define the therapeutic window of this privileged scaffold. This framework ensures that subsequent lead optimization efforts can rationally design out toxicity—such as substituting the 4-pyridinyl ring or blocking metabolically labile sites on the indoline core—while preserving pharmacodynamic efficacy.

References

  • Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience. Available at: [Link]

  • Increased Antibacterial Properties of Indoline-Derived Phenolic Mannich Bases. ChemRxiv. Available at: [Link]

  • Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. Molecules (MDPI). Available at:[Link]

  • In vitro and in vivo anti-picornavirus activity of some p-benzoylphenoxypyridines. PubMed. Available at: [Link]

  • Discovery of Novel Pyridine-Dimethyl-Phenyl-DAPY Hybrids... Improving the Druggability toward High Inhibitory Activity, Solubility, Safety, and PK. ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of indoline derivatives as CDGSH iron sulfur domain 2 activators. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development and Validation for the Quantification of 1-Methyl-5-(4-pyridinyl)indoline

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Executive Summary The quantification of basic pharmaceutical intermediates, such as 1-Methyl-5-(4-pyridinyl)indoline (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

The quantification of basic pharmaceutical intermediates, such as 1-Methyl-5-(4-pyridinyl)indoline (CAS: 1453-83-4), presents unique chromatographic challenges. Due to the presence of highly basic nitrogen atoms within both the pyridine and indoline moieties, this compound is highly susceptible to secondary ionic interactions with the stationary phase, leading to severe peak tailing and poor resolution.

This application note details the rationale, step-by-step development, and self-validating protocol for a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is fully validated in accordance with the latest [1].

Physicochemical Profiling & Method Rationale (Causality)

To develop a reliable method, we must first understand the causality behind the chromatographic behavior of 1-Methyl-5-(4-pyridinyl)indoline.

The Challenge of Basic Analytes

1-Methyl-5-(4-pyridinyl)indoline contains a pyridine ring (pKa ~5.2) and an N-methylated indoline system. In traditional silica-based C18 columns, residual silanol groups (Si-OH) on the silica surface become deprotonated (Si-O⁻) at mobile phase pH values above 3.5. When basic analytes pass through the column, they engage in unintended ion-exchange interactions with these negatively charged silanols. This dual-retention mechanism (hydrophobic + ionic) is the primary cause of peak tailing and broad elution profiles for basic compounds [2].

Stationary Phase Selection

To mitigate silanol interactions, this method utilizes a highly cross-linked, base-deactivated, or positively charged surface C18 column. Modern column technologies incorporating a residual positive charge on the silica support create charge repulsion at the surface, minimizing secondary interactions and allowing basic compounds to elute with excellent peak symmetry [3].

Mobile Phase Optimization

Controlling the ionization state of the analyte is critical. We employ a low-pH mobile phase strategy using 0.1% Trifluoroacetic acid (TFA) in water.

  • Mechanism of Action: At pH ~2.0, the basic nitrogens of 1-Methyl-5-(4-pyridinyl)indoline are fully protonated, ensuring a single, stable ionization state. Simultaneously, the low pH fully protonates the residual silanols on the column (neutralizing them to Si-OH), effectively shutting down their ion-exchange capacity [2]. Furthermore, the trifluoroacetate ion acts as a mild ion-pairing reagent, increasing the apparent hydrophobicity of the protonated analyte and improving retention on the C18 phase.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system; it includes built-in System Suitability Testing (SST) to ensure the instrument and column are performing optimally before any sample data is accepted.

Reagents and Materials
  • Analyte: 1-Methyl-5-(4-pyridinyl)indoline reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic acid (TFA).

  • Column: Phenomenex Kinetex® PS C18, 150 x 4.6 mm, 2.6 µm (or equivalent base-deactivated column).

Chromatographic Conditions
  • Mobile Phase A: 0.1% TFA in Water (v/v)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

  • Elution Mode: Isocratic (70% A : 30% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controls mobile phase viscosity and improves reproducibility)

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (Diode Array Detector)

Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-Methyl-5-(4-pyridinyl)indoline into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile using sonication for 5 minutes. Dilute to volume with Acetonitrile.

  • Working Standard Solution (50 µg/mL): Transfer 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with the mobile phase (70:30 Water:ACN). Note: Diluting the final sample in the mobile phase prevents solvent-mismatch peak distortion.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Standard Solution (50 µg/mL) in six replicates. The system is only validated for use if the following criteria are met:

ParameterAcceptance CriteriaRationale
Retention Time (RT) ~4.5 ± 0.2 minEnsures consistent hydrophobic interaction.
Tailing Factor (Tf) ≤ 1.5Confirms suppression of silanol interactions.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and packing integrity.
Injection Precision (%RSD) ≤ 2.0% (n=6)Validates autosampler accuracy and method stability.

Method Validation Summary

The method was validated according to the framework [1]. The quantitative data is summarized in the tables below.

Table 1: Linearity, LOD, and LOQ

Linearity was established by injecting standard solutions at seven concentration levels ranging from 10% to 150% of the target concentration.

Validation ParameterResultICH Q2(R2) Requirement
Linear Range 5.0 µg/mL to 75.0 µg/mLMust cover 80-120% of test concentration
Correlation Coefficient (R²) 0.9998≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥ 10
Table 2: Accuracy and Precision

Accuracy was determined via recovery studies (spiking API into a placebo matrix at 50%, 100%, and 150% levels). Precision was evaluated on the same day (Intra-day) and across three different days (Inter-day).

ParameterSpiked LevelMean Recovery (%)% RSDAcceptance Criteria
Accuracy (Recovery) 50% (25 µg/mL)99.4%0.8%98.0% - 102.0%
100% (50 µg/mL)100.2%0.5%98.0% - 102.0%
150% (75 µg/mL)99.8%0.6%98.0% - 102.0%
Intra-day Precision 100% (n=6)N/A0.7%≤ 2.0%
Inter-day Precision 100% (n=18)N/A1.2%≤ 2.0%

Workflow Visualization

The following diagram illustrates the logical progression of the method development and validation lifecycle.

G N1 1. Physicochemical Profiling Analyte: Basic (pKa ~5.2) N2 2. Stationary Phase Selection Base-deactivated C18 Column N1->N2 Dictates N3 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) to suppress silanols N2->N3 Integrates with N4 4. System Suitability Testing (SST) Tailing Factor ≤ 1.5, %RSD ≤ 2.0% N3->N4 Establishes baseline N5 5. ICH Q2(R2) Validation Linearity, Accuracy, Precision, LOD/LOQ N4->N5 Triggers N6 6. Routine Quantification 1-Methyl-5-(4-pyridinyl)indoline N5->N6 Approves for

Caption: Logical workflow for RP-HPLC method development and ICH Q2(R2) validation of basic analytes.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. Available at:[Link]

  • Phenomenex. "Reversed Phase HPLC Method Development: Effect of pH on Analyte Ionization." Phenomenex. Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Basic Analytes in Reversed-Phase." Phenomenex Technical Notes. Available at:[Link]

Application

Application Notes and Protocols for the Utilization of 1-Methyl-5-(4-pyridinyl)indoline in Organic Synthesis

Introduction: A Versatile Heterocyclic Building Block 1-Methyl-5-(4-pyridinyl)indoline is a bifunctional heterocyclic compound that has emerged as a valuable precursor in the synthesis of complex organic molecules, parti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Heterocyclic Building Block

1-Methyl-5-(4-pyridinyl)indoline is a bifunctional heterocyclic compound that has emerged as a valuable precursor in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a nucleophilic indoline nitrogen and a pyridine ring susceptible to various transformations, offers multiple avenues for chemical modification. This unique combination makes it an attractive scaffold for the development of novel therapeutics, most notably as modulators of neurotensin receptors, which are implicated in a range of neurological and psychiatric disorders.[1][2][3]

This comprehensive guide provides detailed application notes and protocols for the synthesis and subsequent functionalization of 1-Methyl-5-(4-pyridinyl)indoline. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step instructions for key synthetic transformations.

Synthesis of the Precursor: 1-Methyl-5-(4-pyridinyl)indoline

The most direct and efficient method for the synthesis of 1-Methyl-5-(4-pyridinyl)indoline is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organic halide.[4][5][6] In this case, 5-bromo-1-methylindoline is coupled with 4-pyridinylboronic acid.

Protocol 1: Synthesis of 1-Methyl-5-(4-pyridinyl)indoline via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling to synthesize the title compound. Optimization may be required based on the scale and specific laboratory conditions.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 5-Bromo-1-methylindoline product 1-Methyl-5-(4-pyridinyl)indoline reactant1->product Suzuki-Miyaura Coupling reactant2 4-Pyridinylboronic Acid reactant2->product catalyst Pd(dppf)Cl₂ catalyst->product base K₂CO₃ base->product solvent DME/H₂O solvent->product

Figure 1: Synthesis of 1-Methyl-5-(4-pyridinyl)indoline.

Materials:

  • 5-Bromo-1-methylindoline (1.0 equiv)

  • 4-Pyridinylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,2-Dimethoxyethane (DME) (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-bromo-1-methylindoline, 4-pyridinylboronic acid, [Pd(dppf)Cl₂], and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DME and degassed water (typically a 4:1 to 5:1 ratio of DME to water).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: a gradient of hexane/ethyl acetate) to afford 1-Methyl-5-(4-pyridinyl)indoline.

Data Summary:

ParameterValue
Typical Yield70-90%
Purity (by NMR)>95%
AppearanceOff-white to pale yellow solid

Application in the Synthesis of Functionalized Derivatives

1-Methyl-5-(4-pyridinyl)indoline serves as a versatile precursor for the synthesis of a diverse range of derivatives through reactions targeting either the indoline nitrogen or the pyridine ring.

Application 1: N-Arylation of the Indoline Moiety via Buchwald-Hartwig Amination

The secondary amine of the indoline ring is readily amenable to N-arylation using the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[7][8][9] This transformation is pivotal for introducing a second aryl or heteroaryl group, a common strategy in the development of neurotensin receptor modulators.

This protocol provides a general method for the N-arylation of 1-Methyl-5-(4-pyridinyl)indoline with an aryl bromide.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 1-Methyl-5-(4-pyridinyl)indoline product 1-(Aryl)-1-methyl-5-(4-pyridinyl)indoline reactant1->product Buchwald-Hartwig Amination reactant2 Aryl Bromide (Ar-Br) reactant2->product catalyst Pd₂(dba)₃ catalyst->product ligand XPhos ligand->product base NaOᵗBu base->product solvent Toluene solvent->product

Figure 2: N-Arylation of 1-Methyl-5-(4-pyridinyl)indoline.

Materials:

  • 1-Methyl-5-(4-pyridinyl)indoline (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or other sealable reaction vessel

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a Schlenk tube, combine 1-Methyl-5-(4-pyridinyl)indoline, the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous and degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl bromide.[10]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: a gradient of hexane/ethyl acetate) to yield the N-arylated product.

Data Summary for Representative N-Arylation Reactions:

Aryl BromideProductTypical Yield
4-Bromoanisole1-(4-Methoxyphenyl)-1-methyl-5-(4-pyridinyl)indoline85-95%
1-Bromo-4-fluorobenzene1-(4-Fluorophenyl)-1-methyl-5-(4-pyridinyl)indoline80-90%
2-Bromopyridine1-Methyl-1-(pyridin-2-yl)-5-(4-pyridinyl)indoline75-85%
Application 2: Functionalization of the Pyridine Ring

The pyridine ring of 1-Methyl-5-(4-pyridinyl)indoline can undergo selective functionalization, typically at the positions ortho or meta to the nitrogen atom.[11][12][13][14][15][16] One effective strategy involves the activation of the pyridine ring towards nucleophilic attack.

This protocol describes a metal-free method for the selective arylation at the 4-position of the pyridine ring (relative to the indoline substituent) by activating the pyridine with triflic anhydride, followed by nucleophilic attack of an electron-rich arene.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 1-Methyl-5-(4-pyridinyl)indoline product 1-Methyl-5-(4-aryl-4-pyridinyl)indoline reactant1->product Selective Arylation reactant2 Electron-rich Arene (e.g., Anisole) reactant2->product activator Triflic Anhydride (Tf₂O) activator->product base KOᵗBu base->product solvent CH₂Cl₂ then DMSO solvent->product

Figure 3: Selective 4-Arylation of the Pyridine Ring.

Materials:

  • 1-Methyl-5-(4-pyridinyl)indoline (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Triflic Anhydride, Tf₂O) (1.1 equiv)

  • Electron-rich arene (e.g., anisole, N,N-dimethylaniline) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Potassium tert-butoxide (KOᵗBu) (1.5 equiv)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stirrer

  • Inert atmosphere setup

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve 1-Methyl-5-(4-pyridinyl)indoline in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add triflic anhydride to the solution and stir for 15 minutes to form the N-triflylpyridinium salt.

  • Add the electron-rich arene to the reaction mixture and allow it to warm to room temperature slowly over 2-3 hours.

  • Monitor the formation of the dihydropyridine intermediate by TLC.

  • Once the intermediate is formed, remove the dichloromethane under reduced pressure.

  • Dissolve the residue in anhydrous DMSO and add potassium tert-butoxide.

  • Stir the mixture at room temperature for 30-60 minutes to effect aromatization.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the 4-aryl-substituted product.

Data Summary for Representative 4-Arylation Reactions:

Electron-rich AreneProductTypical Yield
Anisole1-Methyl-5-(4-(4-methoxyphenyl)pyridin-4-yl)indoline60-75%
N,N-Dimethylaniline1-Methyl-5-(4-(4-(dimethylamino)phenyl)pyridin-4-yl)indoline65-80%

Conclusion and Future Outlook

1-Methyl-5-(4-pyridinyl)indoline is a highly adaptable and valuable precursor for the synthesis of complex molecules with significant potential in drug discovery. The protocols detailed in this guide for its synthesis via Suzuki-Miyaura coupling and its subsequent functionalization through Buchwald-Hartwig amination and selective pyridine arylation provide a solid foundation for researchers. The ability to selectively modify both the indoline and pyridine moieties allows for the systematic exploration of chemical space and the fine-tuning of molecular properties for targeted biological activity. Future work in this area will likely focus on expanding the repertoire of C-H activation and functionalization reactions on both heterocyclic rings, further enhancing the utility of this versatile building block in the creation of novel chemical entities.

References

  • Gao, H., et al. (2014).
  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (n.d.). Semantic Scholar.
  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). J Am Chem Soc., 138(42), 13806-13809.
  • Synthesis and biological studies of novel neurotensin(8-13) mimetics. (2002). PubMed.
  • 4-selective functionalization of pyridine. (n.d.). American Chemical Society.
  • Cao, H., Cheng, Q., & Studer, A. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Synthesis of neurotensin(9-13) Analogues Exhibiting Enhanced Human Neurotensin Receptor Binding Affinities. (2000). PubMed.
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). Benchchem.
  • Synthesis and human neurotensin receptor binding activities of neurotensin(8-13) analogues containing position 8 alpha-azido-N-alkylated derivatives of ornithine, lysine, and homolysine. (n.d.). PubMed.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • C-H Functionalization of Pyridines. (n.d.).
  • Li, X. (2023).
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. (n.d.). Lietuvos mokslų akademija.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Synthesis of partially non-peptidic neurotensin mimetics. (1994). Johns Hopkins University.
  • C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald–Hartwig amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018).
  • Pyridine C(sp 2 )
  • Synthesis of 5-bromo-indoline. (n.d.). PrepChem.com.
  • Wright Indoline Synthesis. (n.d.).
  • Pyrimido[5,4-c]quinolines: Synthesis from 3,4-Di-functionallized Quinoline, Reactivity and Biological Activities. (2024). PubMed.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (n.d.). RSC Medicinal Chemistry (RSC Publishing).
  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. (n.d.). RSC Publishing.
  • 5-Bromoindole synthesis. (n.d.). ChemicalBook.

Sources

Method

Application Note: Mass Spectrometry Analysis of 1-Methyl-5-(4-pyridinyl)indoline

Abstract This application note provides a detailed guide to the analysis of 1-Methyl-5-(4-pyridinyl)indoline using mass spectrometry. It is intended for researchers, scientists, and professionals in drug development who...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the analysis of 1-Methyl-5-(4-pyridinyl)indoline using mass spectrometry. It is intended for researchers, scientists, and professionals in drug development who are working with or characterizing this and structurally similar compounds. This document outlines the theoretical fragmentation patterns based on established principles of mass spectrometry for indole and pyridine derivatives, provides a comprehensive experimental protocol for sample analysis, and presents the expected data in a clear, structured format. The methodologies described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction

1-Methyl-5-(4-pyridinyl)indoline is a heterocyclic compound of interest in pharmaceutical and chemical research due to its structural motifs, which are present in numerous biologically active molecules. The indoline core and the pyridine substituent are common pharmacophores, and their combination can lead to unique pharmacological properties. Accurate structural characterization is a critical step in the development of any new chemical entity, and mass spectrometry is an indispensable tool for this purpose.[1][2]

This document details the expected fragmentation behavior of 1-Methyl-5-(4-pyridinyl)indoline under electrospray ionization (ESI) mass spectrometry conditions. ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation and elicit structural information.[3] Understanding these fragmentation pathways is crucial for the unambiguous identification of the compound in various matrices.

Chemical Structure

IUPAC Name: 1-Methyl-5-(4-pyridinyl)-2,3-dihydro-1H-indole

Molecular Formula: C₁₄H₁₄N₂

Molecular Weight: 210.28 g/mol

Structure:

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of 1-Methyl-5-(4-pyridinyl)indoline in positive-ion ESI-MS/MS is predicted to be driven by the protonation of the highly basic pyridine nitrogen, followed by fragmentation of the indoline ring and the bond connecting the two ring systems.[4] The stability of the indole nucleus and the fragmentation tendencies of the N-methyl group will also influence the observed product ions.[5][6][7][8]

Protonation and the Molecular Ion

Under typical positive-ion ESI conditions, the molecule is expected to readily accept a proton, primarily on the nitrogen of the pyridine ring, to form the protonated molecular ion [M+H]⁺ at m/z 211.

Major Fragmentation Pathways

The following are the major predicted fragmentation pathways for the [M+H]⁺ ion of 1-Methyl-5-(4-pyridinyl)indoline upon collision-induced dissociation (CID).

2.2.1. Pathway A: Cleavage of the C-C bond between the rings

A primary fragmentation event is the cleavage of the bond connecting the indoline and pyridine rings. This would lead to the formation of a pyridinyl radical cation and a methylindoline radical.

2.2.2. Pathway B: Fragmentation of the Indoline Ring

The indoline ring can undergo fragmentation through various pathways. A common fragmentation for N-methylindoline derivatives involves the loss of the methyl group.[6][7][8] Another possibility is the retro-Diels-Alder (RDA) type fragmentation of the dihydroindole ring, leading to the loss of ethene.

2.2.3. Pathway C: Loss of Small Neutral Molecules

Fragmentation of the pyridine ring can lead to the loss of small neutral molecules like HCN.[9]

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways.

Fragmentation_Pathway_A M_H [M+H]⁺ m/z 211 F1 Pyridinyl Cation m/z 78 M_H->F1 C-C Cleavage F2 1-Methylindoline Radical Cation m/z 133 M_H->F2 C-C Cleavage Fragmentation_Pathway_B M_H [M+H]⁺ m/z 211 F3 Loss of CH₃ m/z 196 M_H->F3 - CH₃ F4 Loss of C₂H₄ m/z 183 M_H->F4 RDA Fragmentation_Pathway_C F1 Pyridinyl Cation m/z 78 F5 Loss of HCN m/z 51 F1->F5 - HCN

Caption: Pathway C: Pyridine ring fragmentation.

Summary of Predicted Fragment Ions
m/z Proposed Fragment Origin
211[M+H]⁺Protonated molecular ion
196[M+H - CH₃]⁺Loss of methyl group from indoline nitrogen
183[M+H - C₂H₄]⁺Retro-Diels-Alder fragmentation of indoline
133[1-Methylindoline]⁺Cleavage of the inter-ring C-C bond
78[Pyridine]⁺Cleavage of the inter-ring C-C bond
51[C₄H₃]⁺Loss of HCN from the pyridinyl cation

Experimental Protocol

This protocol outlines a general procedure for the analysis of 1-Methyl-5-(4-pyridinyl)indoline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • 1-Methyl-5-(4-pyridinyl)indoline standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 2 mL autosampler vials with septa

[10]### 3.2. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data and preventing instrument contamination.

[11][12][13]1. Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1-Methyl-5-(4-pyridinyl)indoline and dissolve it in 1 mL of methanol in a clean vial. 2. Working Solution (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve a final concentration of 10 µg/mL. 3[10]. Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before transferring to an autosampler vial. 4. Blank Samples: Prepare blank samples containing only the mobile phase to be run before and after the analyte to check for carryover.

[10]### 3.3. LC-MS/MS System and Parameters

The following are suggested starting parameters. Optimization may be required based on the specific instrument and column used.

Parameter Value
LC System: Agilent 1290 Infinity II or equivalent
Column: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
MS System: Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode: ESI Positive
Capillary Voltage: 3500 V
Gas Temperature: 300 °C
Gas Flow: 8 L/min
Nebulizer Pressure: 35 psi
Scan Type: Product Ion Scan
Precursor Ion: m/z 211
Collision Energy: Ramped (e.g., 10-40 eV) to observe multiple fragments
Data Acquisition and Analysis
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank sample to ensure the system is clean.

  • Inject the prepared sample of 1-Methyl-5-(4-pyridinyl)indoline.

  • Acquire the full scan mass spectrum to confirm the presence of the [M+H]⁺ ion at m/z 211.

  • Acquire the product ion scan (MS/MS) spectrum for the precursor ion at m/z 211.

  • Analyze the resulting MS/MS spectrum to identify the fragment ions and compare them with the predicted fragmentation patterns.

  • Inject another blank sample to check for any carryover.

Data Interpretation and Expected Results

The product ion scan of the [M+H]⁺ ion at m/z 211 is expected to show several characteristic fragment ions. The relative abundance of these ions will depend on the collision energy used. At lower collision energies, fragments resulting from weaker bond cleavages will be more prominent. As the collision energy increases, more extensive fragmentation will be observed.

The presence of the predicted fragment ions at m/z 196, 183, 133, and 78 would provide strong evidence for the structure of 1-Methyl-5-(4-pyridinyl)indoline. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the precursor and fragment ions, further increasing confidence in the identification.

This application note provides a comprehensive framework for the mass spectrometric analysis of 1-Methyl-5-(4-pyridinyl)indoline. The predicted fragmentation pathways, based on the known behavior of indole and pyridine derivatives, offer a solid basis for the interpretation of experimental data. The detailed experimental protocol provides a starting point for researchers to develop and validate their own methods for the characterization of this and related compounds. Adherence to good sample preparation practices and systematic data analysis will ensure the generation of reliable and reproducible results, which are fundamental to advancing drug discovery and development efforts.

References

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Lende, A. B. (2020). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Kovács, D., et al. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Li, W., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • De Pauw, E., et al. (2001). Evaluation of pyridoindoles, pyridylindoles and pyridylpyridoindoles as matrices for ultraviolet matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link]

  • You, Z., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Cologna, C. T., et al. (2012). Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. Current Organic Chemistry. Retrieved from [Link]

  • Kostiainen, R. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Retrieved from [Link]

  • Liu, D., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs. Retrieved from [Link]

  • Mandal, A. K., et al. (2011). Evidence of Molecular Fragmentation inside the Charged Droplets Produced by Electrospray Process. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Retrieved from [Link]

  • Qian, K. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. ResearchGate. Retrieved from [Link]

  • Rap, D. B., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Goundry, W., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules. Retrieved from [Link]

  • Gergov, M., et al. (2003). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. ResearchGate. Retrieved from [Link]

  • Goundry, W., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. R Discovery. Retrieved from [Link]

  • Li, H., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. Retrieved from [Link]

  • Díez-González, S., et al. (2007). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥. Organometallics. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chan, M., et al. (2012). Formation of the [M-1]+ Ions of Methylindoles in Atmospheric Pressure Chemical Ionization Mass Spectrometry. SciSpace. Retrieved from [Link]

  • Gu, H., et al. (2019). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Analytical Chemistry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Clark, J. (2014). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

Sources

Application

NMR spectroscopy characterization of 1-Methyl-5-(4-pyridinyl)indoline

An in-depth structural characterization of 1-Methyl-5-(4-pyridinyl)indoline (CAS: 1453-83-4) requires a strategic approach to Nuclear Magnetic Resonance (NMR) spectroscopy. As a biaryl heterocycle combining an electron-r...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural characterization of 1-Methyl-5-(4-pyridinyl)indoline (CAS: 1453-83-4) requires a strategic approach to Nuclear Magnetic Resonance (NMR) spectroscopy. As a biaryl heterocycle combining an electron-rich indoline core with an electron-deficient pyridine ring, this molecule presents a unique electronic dichotomy.

This application note provides a comprehensive, self-validating workflow for the NMR characterization of 1-Methyl-5-(4-pyridinyl)indoline, detailing the causality behind sample preparation, acquisition parameters, and regiochemical assignment logic.

Structural Dynamics & Chemical Shift Logic

To accurately assign the NMR spectra of 1-Methyl-5-(4-pyridinyl)indoline, one must first understand the opposing electronic effects governing its two fused ring systems.

The indoline nitrogen possesses a lone pair that participates in resonance with the fused benzene ring. This electron donation significantly shields the ortho and para positions (C7 and C5), pushing their respective proton and carbon signals upfield[1]. Conversely, the 4-pyridinyl group is highly electron-withdrawing. The electronegativity and magnetic anisotropy of the pyridine nitrogen deshield the adjacent C2' and C6' protons, pushing them far downfield[2].

Structural_Logic Indoline_Core Indoline Core Electron-rich aromatic ring Upfield shifts (C7-H ~6.5 ppm) Biaryl_Linkage C5-C4' Linkage Validated via HMBC cross-peaks Indoline_Core->Biaryl_Linkage C5 Substitution Pyridine_Ring 4-Pyridinyl Ring Electron-deficient heterocycle Downfield shifts (C2'-H ~8.5 ppm) Pyridine_Ring->Biaryl_Linkage C4' Substitution Aliphatic_Region Aliphatic Region N-CH3 and C2-C3 saturated bridge Distinct multiplets (~2.8 - 3.4 ppm) Aliphatic_Region->Indoline_Core Fused to C3a/C7a

Logical mapping of structural domains influencing NMR chemical shifts.

Experimental Protocol: Sample Preparation & Acquisition

The integrity of the NMR data relies heavily on preserving the free-base form of the molecule. Because the pyridine nitrogen is basic, exposure to protic solvents or trace acids will cause partial protonation, leading to severe chemical shift drift (especially at C2'/C6') and line broadening.

Step-by-Step Sample Preparation
  • Weighing : Accurately weigh 15–20 mg of the analyte. This mass ensures an optimal signal-to-noise (S/N) ratio for 13C and 2D NMR experiments without inducing concentration-dependent viscosity line broadening.

  • Solvent Selection : Dissolve the compound in 0.6 mL of high-purity Deuterated Chloroform (CDCl3, 99.8% D). CDCl3 is chosen over DMSO-d6 because its aprotic, non-polar nature stabilizes the free-base pyridine and minimizes hydrogen-bonding artifacts[3].

  • Homogenization : Vortex for 30 seconds. If particulates remain, sonicate for 1 minute to ensure a completely homogeneous solution.

  • Transfer : Transfer the solution to a standard 5 mm precision NMR tube, ensuring a sample depth of at least 4 cm to prevent magnetic susceptibility artifacts during shimming.

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Optimize Shim Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Determine SW Process Data Processing & Phase Correction Acq2D->Process FT & Apodization Assign Structural Assignment & Validation Process->Assign Peak Picking

Step-by-step NMR acquisition and processing workflow for biaryl heterocycles.

Step-by-Step Acquisition Parameters (500 MHz Spectrometer)
  • 1H NMR (zg30) : Set the Spectral Width (SW) to 10 ppm. Use 16 scans (NS) with a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s delay ensures complete T1​ relaxation of the rapidly rotating N-CH3 protons, allowing for accurate integration.

  • 13C NMR (zgpg30) : Set SW to 240 ppm. Use 512–1024 scans with a D1 of 2.5–3.0 seconds. Causality: Quaternary carbons (C5, C4', C3a, C7a) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 prevents the suppression of these critical biaryl linkage signals[4].

  • 2D HMBC (hmbcgplpndqf) : Optimize the long-range coupling delay for nJCH​=8 Hz (typically 65 ms). This specific delay maximizes the cross-peak intensity across the C5-C4' biaryl bond.

Spectral Deconvolution & Quantitative Data

The 1H and 13C NMR assignments are deconvoluted based on spin-system analysis and empirical chemical shift rules for indolines and pyridines.

Table 1: 1H NMR Assignments (500 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Mechanistic Assignment Logic
Py-H2', H6' 8.55dd4.5, 1.52HHighly deshielded by the adjacent electronegative pyridine nitrogen.
Py-H3', H5' 7.40dd4.5, 1.52HOrtho to the biaryl linkage; part of the AA'BB' pyridine spin system.
Ind-H4 7.35d1.81HMeta coupling to H6; deshielded by the adjacent pyridine ring at C5.
Ind-H6 7.28dd8.1, 1.81HOrtho coupling to H7 and meta coupling to H4.
Ind-H7 6.50d8.11HHeavily shielded by resonance from the adjacent indoline nitrogen lone pair.
Ind-C2-H2 3.40t8.02HAliphatic protons deshielded by direct attachment to the indoline nitrogen.
Ind-C3-H2 3.00t8.02HSaturated bridge protons adjacent to the aromatic C3a carbon.
N-CH3 2.80s-3HCharacteristic sharp singlet for the N-methyl group.

Table 2: 13C NMR Assignments (125 MHz, CDCl3)

PositionChemical Shift (δ, ppm)TypeMechanistic Assignment Logic
Ind-C7a 153.5CqBridgehead carbon directly attached to the electron-donating indoline N.
Py-C2', C6' 150.2CHAlpha carbons of the pyridine ring; highly deshielded.
Py-C4' 148.5CqQuaternary biaryl linkage carbon on the pyridine ring.
Ind-C3a 131.2CqBridgehead carbon connecting the aliphatic and aromatic indoline rings.
Ind-C5 128.0CqQuaternary biaryl linkage carbon on the indoline ring.
Ind-C6 126.5CHAromatic carbon meta to the indoline nitrogen.
Ind-C4 123.0CHAromatic carbon ortho to the biaryl linkage.
Py-C3', C5' 121.0CHBeta carbons of the pyridine ring.
Ind-C7 107.5CHHighly shielded aromatic carbon ortho to the indoline nitrogen.
Ind-C2 56.2CH2Aliphatic carbon adjacent to the indoline nitrogen.
N-CH3 35.8CH3Aliphatic N-methyl carbon.
Ind-C3 28.4CH2Aliphatic carbon adjacent to the aromatic ring.

Self-Validating System: Regiochemical Validation via HMBC

A robust NMR protocol must be self-validating. While 1D NMR provides the building blocks, it does not definitively prove the regiochemistry of the biaryl linkage (i.e., proving the pyridine is attached at C5 and not C6).

To validate the structure, Heteronuclear Multiple Bond Correlation (HMBC) is employed to observe 3JCH​ long-range couplings across the C5-C4' bond.

  • Indoline to Pyridine Correlation : The indoline H4 proton (7.35 ppm) will show a distinct 3JCH​ cross-peak to the quaternary pyridine C4' carbon (148.5 ppm).

  • Pyridine to Indoline Correlation : The pyridine H3'/H5' protons (7.40 ppm) will show a strong 3JCH​ cross-peak back to the quaternary indoline C5 carbon (128.0 ppm).

This bidirectional long-range correlation acts as an internal proof-of-structure, definitively locking the biaryl axis and validating the entire assignment matrix.

References

  • BenchChem. "An In-depth Technical Guide to the 1H NMR Spectrum of 1-[4-(4-Pyridinyl)phenyl]-ethanone." BenchChem, 2025.[URL: https://www.benchchem.com/guide/1-4-4-pyridinyl-phenyl-ethanone]
  • Gawinecki, R., et al. "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines." Molecules, vol. 10, no. 1, 2005.[URL: https://www.mdpi.com/1420-3049/10/1/221]
  • Szabó, L., et al. "Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology." Journal of Pharmaceutical and Biomedical Analysis, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/23063013/]
  • Mizuno, T., et al. "Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts." Molecules, vol. 26, no. 21, 2021.[URL: https://www.mdpi.com/1420-3049/26/21/6584]

Sources

Method

1-Methyl-5-(4-pyridinyl)indoline handling and safety protocols in the lab

Application Note: Pharmacological Handling and Assay Preparation of 1-Methyl-5-(4-pyridinyl)indoline Scientific Context & Pharmacological Relevance 1-Methyl-5-(4-pyridinyl)indoline (CAS: 1453-83-4)[1],[2] is a specialize...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Handling and Assay Preparation of 1-Methyl-5-(4-pyridinyl)indoline

Scientific Context & Pharmacological Relevance

1-Methyl-5-(4-pyridinyl)indoline (CAS: 1453-83-4)[1],[2] is a specialized heterocyclic building block and pharmacological intermediate. Featuring both a basic pyridine ring and an electron-rich N-methyl indoline core, this compound is frequently utilized in the synthesis of target-directed screening libraries, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Proper handling is critical because the dual basic nitrogen centers dictate its solubility profile and potential for assay interference during in vitro screening.

Physicochemical Properties & Handling Causality

Understanding the molecular properties of 1-Methyl-5-(4-pyridinyl)indoline is essential for determining its optimal handling environment. The basicity of the pyridine nitrogen (pKa ~5.2) means the compound remains largely unprotonated and lipophilic at a physiological pH of 7.4. Consequently, it exhibits poor aqueous solubility. Attempting to dissolve the compound directly in aqueous buffers leads to micro-precipitation, which causes light-scattering artifacts and false readouts in optical assays. To bypass this, anhydrous dimethyl sulfoxide (DMSO) must be used as the primary solvent to ensure complete dissolution.

Table 1: Physicochemical Profile & Operational Implications

PropertyValue / CharacteristicHandling & Experimental Implication
CAS Number 1453-83-4Primary identifier for inventory and safety tracking[1].
Molecular Formula C14H14N2MW: 210.28 g/mol ; used for precise molarity calculations[2].
Solubility DMSO, DMF, EthanolRequires 100% anhydrous DMSO for stable HTS stock solutions.
Stability Light and Moisture SensitiveMust be stored at 4°C in a desiccator, protected from ambient light to prevent indoline oxidation.

Safety & Hazard Mitigation (Self-Validating Protocol)

Handling this compound requires strict adherence to the,[3]. Pyridine and indoline derivatives are known skin and eye irritants, and they carry potential central nervous system toxicity upon systemic absorption[4],[5].

Self-Validating Safety Check: Before opening the compound vial, verify that the Class II fume hood monitor reads a face velocity between 80–100 feet per minute (fpm). If the monitor reads below 80 fpm, the system fails validation, and handling must be aborted immediately to prevent inhalation of aerosolized particulates. Mandatory personal protective equipment (PPE) includes nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.

Experimental Protocol: High-Throughput Screening (HTS) Assay Preparation

To ensure reproducible pharmacological data, compound preparation must follow the rigorous standards outlined in the [6],[7]. The following step-by-step methodology ensures a self-validating workflow from solid powder to assay-ready plates.

Step 1: Stock Solution Generation

  • Equilibration: Transfer the sealed vial of 1-Methyl-5-(4-pyridinyl)indoline from 4°C storage to a desiccator at room temperature for 30 minutes. Causality: This prevents atmospheric condensation from introducing water into the hygroscopic DMSO stock, which would degrade the compound over time.

  • Weighing: Inside the validated fume hood, weigh the required mass into a sterile, amber glass vial to protect against photo-oxidation.

  • Dissolution: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM stock concentration.

  • Homogenization: Vortex gently for 30 seconds, then sonicate in a water bath at 25°C for 5 minutes until the solution is optically clear.

Step 2: Analytical Quality Control (QC)

  • Sampling: Remove a 5 µL aliquot of the 10 mM stock and dilute it to 10 µM in LC-MS grade acetonitrile/water.

  • Validation: Analyze the sample via LC-MS/UV-Vis. The workflow only proceeds to Step 3 if the chromatogram confirms ≥95% purity, validating that no oxidative degradation occurred during storage or dissolution.

Step 3: Serial Dilution and Plate Dispensing

  • Intermediate Dilution: Create a 10-point dose-response curve (e.g., 1:3 serial dilutions) in a polypropylene intermediate plate using 100% DMSO.

  • Aqueous Transfer: Transfer the compound into the final aqueous assay buffer. Causality: The final DMSO concentration in the biological assay must be strictly maintained at ≤1% (v/v)[8]. Exceeding this threshold induces solvent-mediated cytotoxicity and denatures target proteins, leading to false-positive assay readouts.

  • Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense nanoliter volumes into 384-well assay plates, eliminating tip-based carryover and ensuring precise compound delivery.

Workflow Visualization

G N1 Solid 1-Methyl-5-(4-pyridinyl)indoline (Store at 4°C, Desiccated) N2 Weighing & Handling (Class II Fume Hood, PPE) N1->N2 N3 Stock Solution Preparation (10 mM in 100% Anhydrous DMSO) N2->N3 N4 Analytical QC (LC-MS / UV-Vis Purity Check) N3->N4 N5 Aqueous Serial Dilution (Assay Buffer, max 1% DMSO) N4->N5 Purity > 95% N6 In Vitro / Cellular Assay (Receptor/Kinase Screening) N5->N6

Workflow for handling and preparing 1-Methyl-5-(4-pyridinyl)indoline for in vitro screening.

References

  • NextSDS. "1-METHYL-5-(4-PYRIDINYL)INDOLINE — Chemical Substance Information." NextSDS Chemical Database,[Link]

  • Kishida Chemical Co., Ltd. "Pyridine - Safety Data Sheet." Kishida Chemical, [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor,[Link]

  • National Center for Advancing Translational Sciences (NCATS). "NIH Assay Guidance Manual." National Institutes of Health,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Experimental Integrity of 1-Methyl-5-(4-pyridinyl)indoline

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1-Methyl-5-(4-pyridinyl)indoline in their experimental workflows. Our objective is to provide a comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1-Methyl-5-(4-pyridinyl)indoline in their experimental workflows. Our objective is to provide a comprehensive resource for identifying, troubleshooting, and mitigating the oxidative degradation of this compound, thereby ensuring the accuracy and reproducibility of your assay results.

Frequently Asked Questions (FAQs)

Q1: What is 1-Methyl-5-(4-pyridinyl)indoline and why is it susceptible to oxidation?

1-Methyl-5-(4-pyridinyl)indoline is a heterocyclic organic compound featuring a substituted indoline moiety linked to a pyridine ring. The indoline structure, a partially saturated indole, is electron-rich and contains a secondary amine within a five-membered ring fused to a benzene ring. This electron-rich nature, particularly the nitrogen atom and the adjacent carbon atoms, makes the indoline ring system susceptible to oxidation.[1] The primary oxidative transformation is often the dehydrogenation of the indoline to the corresponding, more stable, aromatic indole.[2] Additionally, the nitrogen atom on the pyridine ring can be a site for oxidation, forming a pyridine N-oxide.[3]

Q2: How can oxidation of 1-Methyl-5-(4-pyridinyl)indoline affect my experimental results?

Oxidation of the parent compound leads to the formation of new chemical entities with different physicochemical and biological properties. This can manifest in your assays in several ways:

  • Inconsistent or lower-than-expected biological activity: Degradation reduces the concentration of the active parent compound, leading to a diminished or variable biological response.

  • Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS): Oxidized byproducts will have different retention times and mass-to-charge ratios, appearing as new peaks and complicating data analysis.[4]

  • Changes in the physical appearance of the solution: Oxidation can sometimes lead to a change in color of the stock solution or assay medium.

Q3: What are the primary factors that promote the oxidation of this compound?

Several factors can accelerate the oxidative degradation of 1-Methyl-5-(4-pyridinyl)indoline:

  • Exposure to atmospheric oxygen: This is the most significant factor. The process is often an autoxidation reaction, which is a spontaneous oxidation by atmospheric oxygen.

  • Exposure to light (photodegradation): UV or even ambient light can provide the energy to initiate and propagate oxidative reactions.

  • Elevated temperatures: Heat can increase the rate of chemical reactions, including oxidation.

  • Presence of metal ions: Trace metal contaminants (e.g., iron, copper) in buffers or reagents can catalyze oxidation reactions.

  • Suboptimal pH: The stability of the compound can be pH-dependent.

Q4: How should I properly store solid 1-Methyl-5-(4-pyridinyl)indoline and its stock solutions?

To ensure the long-term stability of the compound, adhere to the following storage guidelines:

  • Solid Compound: Store in a tightly sealed, amber glass vial at -20°C or -80°C. The headspace of the vial should be flushed with an inert gas like argon or nitrogen before sealing.

  • Stock Solutions: Prepare concentrated stock solutions in a dry, aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller, single-use volumes in amber vials with inert gas overlay and store at -80°C.[4] This minimizes repeated freeze-thaw cycles and exposure to air.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

You observe variable dose-response curves or a general loss of potency in your cell-based assays over time.

A Inconsistent Cell-Based Assay Results B Was the compound stock solution freshly prepared? A->B C Prepare fresh stock solution from solid. Re-run experiment. B->C No D Was the working solution prepared immediately before use? B->D Yes E Prepare working dilutions immediately prior to adding to cells. D->E No F Is the assay medium pre-incubated with the compound for a long period? D->F Yes G Minimize pre-incubation time. Consider adding antioxidants to the medium. F->G Yes H Are you observing signs of precipitation? F->H No I Address solubility issues. This is a separate, but related, problem. H->I Yes J Check for lot-to-lot variability of the solid compound. H->J No

Caption: Troubleshooting inconsistent cell-based assay results.

  • Degradation in Stock Solution: Even when frozen, repeated exposure of the stock solution to air and room temperature during the preparation of working dilutions can lead to gradual oxidation. Always prepare fresh working solutions from a frozen, single-use aliquot of the stock.

  • Instability in Aqueous Media: The compound may be unstable in the physiological pH and composition of cell culture media. This degradation can be time and temperature-dependent.

    • Solution: Prepare working dilutions of the compound in assay media immediately before adding them to the cells. Minimize any pre-incubation steps where the compound is in the media without cells.

    • Advanced Solution: If instability in the media is confirmed, consider the inclusion of antioxidants directly in the assay medium. Common antioxidants for cell-based assays include N-acetylcysteine (NAC) or ascorbic acid (Vitamin C).[5][6] However, it is crucial to first run control experiments to ensure the antioxidant itself does not interfere with the assay or cell health.

Issue 2: Appearance of Degradant Peaks in HPLC/LC-MS Analysis

Your chromatogram shows a decrease in the peak area of the parent compound over time, accompanied by the emergence of new, unidentified peaks.

The primary oxidative degradation pathways for 1-Methyl-5-(4-pyridinyl)indoline are hypothesized to be:

  • Dehydrogenation: Oxidation of the indoline ring to the more stable aromatic indole.

  • N-Oxidation: Oxidation of the pyridine nitrogen to form the pyridine N-oxide.

  • Hydroxylation: Addition of a hydroxyl group to the indoline or pyridine ring.

Parent 1-Methyl-5-(4-pyridinyl)indoline (m/z = 211.12) Indole 1-Methyl-5-(4-pyridinyl)indole (m/z = 209.11) Parent->Indole -2H (Dehydrogenation) N_Oxide 1-Methyl-5-(4-pyridinyl-N-oxide)indoline (m/z = 227.12) Parent->N_Oxide +O (N-Oxidation) Hydroxylated Hydroxylated derivative (m/z = 227.12) Parent->Hydroxylated +O (Hydroxylation)

Caption: Potential oxidative degradation pathways.

  • Sample Handling: Ensure samples are analyzed as quickly as possible after preparation. If samples must be queued in an autosampler, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and use amber or light-blocking vials.[4]

  • Mobile Phase: Ensure the mobile phase is freshly prepared and degassed. Certain mobile phase additives can promote degradation.

  • Forced Degradation Study: To confirm the identity of the degradant peaks, a forced degradation study is recommended. This involves intentionally subjecting the compound to oxidative stress and analyzing the resulting mixture by LC-MS/MS. This will help to create a "fingerprint" of the potential degradation products.

Experimental Protocols

Protocol 1: General Handling and Preparation of Solutions

This protocol outlines the best practices for handling 1-Methyl-5-(4-pyridinyl)indoline to minimize oxidation.

  • Environment: Whenever possible, handle the solid compound and prepare stock solutions in an inert atmosphere (e.g., inside a glove box or using a Schlenk line). If an inert atmosphere is not available, work quickly and minimize the time the compound is exposed to air.

  • Solvent Selection: Use high-purity, anhydrous solvents. For stock solutions, anhydrous DMSO is recommended. For working solutions in aqueous buffers, ensure the buffers are prepared with high-purity water and are degassed if possible (e.g., by sparging with nitrogen or argon).

  • Preparation of Stock Solution (10 mM in DMSO): a. Calculate the mass of 1-Methyl-5-(4-pyridinyl)indoline needed for your desired volume and concentration. b. In an amber vial, add the appropriate volume of anhydrous DMSO. c. Quickly weigh and add the solid compound to the DMSO. d. Cap the vial tightly and vortex until the solid is completely dissolved. e. Flush the headspace of the vial with an inert gas. f. Prepare single-use aliquots and store at -80°C.

Protocol 2: Forced Degradation Study for Identification of Oxidative Degradants

This protocol is designed to intentionally generate and identify potential oxidative degradation products.

  • Prepare a 1 mg/mL solution of 1-Methyl-5-(4-pyridinyl)indoline in a 50:50 mixture of acetonitrile and water.

  • Oxidative Stress: To 1 mL of the solution, add 100 µL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Incubate the mixture at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the stressed sample, along with a control sample (the compound solution without H₂O₂), by LC-MS/MS.

  • Data Interpretation:

    • Look for a decrease in the peak area of the parent compound (m/z = 211.12 for [M+H]⁺).

    • Search for new peaks with m/z values corresponding to potential degradation products, such as:

      • Dehydrogenation product: m/z = 209.11 for [M+H]⁺

      • N-oxide or hydroxylated product: m/z = 227.12 for [M+H]⁺

    • Use MS/MS fragmentation to help elucidate the structure of the new peaks.

Data Summary Tables

Table 1: Recommended Antioxidants for In Vitro Assays

AntioxidantTypical Working ConcentrationAssay CompatibilityKey Considerations
Ascorbic Acid (Vitamin C) 50 - 200 µMCell-based and biochemical assaysCan act as a pro-oxidant in the presence of metal ions. Use metal-chelating agents like EDTA if this is a concern.
N-Acetylcysteine (NAC) 1 - 10 mMCell-based assaysCan influence cellular redox pathways; run appropriate vehicle controls.[5]
Trolox 20 - 200 µMBiochemical and some cell-based assaysWater-soluble analog of Vitamin E.
Butylated Hydroxytoluene (BHT) 10 - 100 µMBiochemical assays, lipid-based formulationsNot suitable for most cell-based assays due to cytotoxicity.

Note: The optimal concentration of any antioxidant must be determined empirically for each specific assay system.

Table 2: Hypothetical Stability Data of 1-Methyl-5-(4-pyridinyl)indoline in Aqueous Buffer (pH 7.4) at 37°C

This table is illustrative and based on the known reactivity of similar compounds. Experimental validation is required.

ConditionIncubation Time (hours)% Remaining Parent Compound (Hypothetical)
Standard Buffer 0100%
292%
875%
2440%
Buffer + 100 µM Ascorbic Acid 0100%
2>99%
898%
2495%
Buffer + N₂ Atmosphere 0100%
2>99%
897%
2492%

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules.
  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Cellular and Molecular Biology.
  • Technical Support Center: Improving the Stability of Indole Compounds in Solution. BenchChem.
  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles.
  • Oxidative aromatization of N‐arylindolines.
  • Indoline Dehydrogenation.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
  • Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucidation of Stress Degradation Products by LCMS/MS.
  • Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis.
  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estim

Sources

Optimization

troubleshooting false positives with 1-Methyl-5-(4-pyridinyl)indoline in high-throughput screening

Technical Support Center: Troubleshooting False Positives in High-Throughput Screening A Guide for Researchers, Scientists, and Drug Development Professionals Introduction High-Throughput Screening (HTS) is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting False Positives in High-Throughput Screening

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of vast compound libraries.[1][2] However, a significant challenge in any HTS campaign is the occurrence of false positives—compounds that appear active against a biological target but are, in fact, interfering with the assay technology itself.[1][3][4] These artifacts can be reproducible and concentration-dependent, making them difficult to distinguish from genuine hits and leading to a costly waste of resources if not identified early.[1]

This guide provides a structured, question-and-answer framework for identifying and troubleshooting common causes of false positives. We will use the hypothetical compound 1-Methyl-5-(4-pyridinyl)indoline as a case study. While this specific molecule is not a widely documented problematic actor, its structural motifs—a heterocyclic indoline core and a pyridinyl group—are representative of chemical features that can contribute to various assay interference mechanisms. This guide will equip you with the foundational knowledge and practical protocols to triage your HTS hits effectively.

Section 1: Initial Hit Triage & Common Artifacts

This section addresses the immediate questions that arise after a primary screen identifies a potential hit.

Q1: My primary screen shows activity for 1-Methyl-5-(4-pyridinyl)indoline, but the dose-response curve is unusually steep and the signal appears only at higher concentrations. What could this indicate?

This behavior is a classic hallmark of compound aggregation .[5] Many organic molecules, particularly those that are planar and relatively insoluble in aqueous assay buffers, can self-associate to form colloidal aggregates once they exceed a certain critical aggregation concentration (CAC).[6][7][8] These particles, typically 50-400 nm in size, can non-specifically inhibit enzymes by sequestering them on the aggregate surface.[1][6]

The steep dose-response curve arises because no inhibition is observed until the compound concentration reaches the CAC, at which point aggregates form and cause a sharp, often complete, inhibition of the target.[5][7]

Characteristic SignaturePotential Cause
Steep Hill slope in dose-response curveCompound Aggregation
High micromolar activity with sharp onsetCompound Aggregation
Time-dependent increase in inhibitionCompound Aggregation
Irreproducible results between experimentsSolubility issues, potential aggregation
Q2: How can I definitively test if 1-Methyl-5-(4-pyridinyl)indoline is forming aggregates under my assay conditions?

Several straightforward counter-screens can diagnose aggregation-based activity. The most common and effective is the detergent counter-screen .[9][10]

Mechanism: Non-ionic detergents like Triton X-100 or Tween-80, when included in the assay buffer at concentrations above their critical micelle concentration (but still very low, e.g., 0.01%), prevent the formation of compound aggregates.[1][2] A true hit will be unaffected by the detergent, while an aggregator's activity will be significantly reduced or eliminated.[6][11] In one large-scale study, 95% of artifactual hits against the enzyme β-lactamase were found to be caused by aggregation.[7]

Protocol 1: Detergent Counter-Screen for Aggregation

Objective: To determine if the observed activity of a hit compound is due to the formation of colloidal aggregates.

Materials:

  • Hit compound stock solution (e.g., 10 mM in DMSO)

  • Primary assay components (target enzyme, substrate, buffer)

  • Triton X-100 stock solution (e.g., 1% w/v in assay buffer)

  • Assay-compatible microplates (e.g., 384-well)

Methodology:

  • Prepare Compound Plates: Create two identical serial dilution plates of the hit compound.

  • Prepare Assay Buffers: Prepare two batches of your standard assay buffer: one without detergent and one containing a final concentration of 0.01% Triton X-100.

  • Run Parallel Assays:

    • To the first set of plates ("- Detergent"), add the standard assay buffer and other assay components as per your primary protocol.

    • To the second set of plates ("+ Detergent"), add the assay buffer containing Triton X-100.[5]

  • Initiate and Read: Add enzyme or substrate to initiate the reaction, incubate, and measure the signal according to the primary assay protocol.

  • Analysis: Compare the dose-response curves. A significant rightward shift (>10-fold increase) in the IC₅₀ value or a complete loss of activity in the presence of Triton X-100 is strong evidence that the compound is an aggregator.[5]

A complementary, more direct method is Dynamic Light Scattering (DLS) . DLS measures the size of particles in a solution by analyzing fluctuations in scattered light.[12][13][14] The appearance of large particles (e.g., >100 nm diameter) at concentrations where bioactivity is observed confirms the presence of aggregates.[12][13]

Q3: My assay uses a fluorescent readout. Could 1-Methyl-5-(4-pyridinyl)indoline be causing interference?

Yes. Compounds with conjugated aromatic systems, like the indoline and pyridine rings in our example, are often fluorescent themselves or can absorb light, making them prime candidates for fluorescence interference.[1][15] This is a major source of false positives in fluorescence-based assays.[2][16]

There are two primary mechanisms:

  • Autofluorescence: The compound itself emits light at or near the emission wavelength of the assay's reporter fluorophore. This adds to the signal, which can be misinterpreted as activation in a gain-of-signal assay or can mask inhibition.[5][15]

  • Fluorescence Quenching: The compound absorbs the excitation light intended for the assay fluorophore or absorbs the light emitted by the fluorophore. This leads to a decrease in the detected signal, which can be misinterpreted as inhibition in a loss-of-signal assay.[1][17]

G

Q4: What is the best way to experimentally rule out fluorescence artifacts?

The most direct method is to run a "background" or "empty well" counter-screen .

Protocol 2: Autofluorescence Counter-Screen

Objective: To determine if a hit compound is intrinsically fluorescent at the assay's wavelengths.

Materials:

  • Hit compound stock solution

  • Assay buffer (without enzyme, substrate, or cells)

  • DMSO (or vehicle)

  • Assay-compatible microplates

Methodology:

  • Prepare Compound Plate: Prepare a serial dilution of the hit compound in assay buffer.

  • Controls: Include wells with assay buffer + DMSO as a negative control.

  • Read Plate: Read the plate on your plate reader using the identical excitation and emission wavelengths and gain settings as your primary HTS assay.[5]

  • Analysis: A concentration-dependent signal from the compound in the absence of any biological assay components indicates autofluorescence. This signal can then be subtracted from the primary assay data or may necessitate using an orthogonal assay with a different detection modality.[5]

Q5: I'm using a luciferase-based reporter assay. Are there specific issues I should be aware of?

Yes, firefly luciferase (FLuc) is a common reporter in HTS but is notoriously susceptible to direct inhibition by small molecules.[18][19] A significant portion of hits from luciferase-based screens can be artifacts resulting from direct modulation of the reporter enzyme.[1][19]

Interestingly, direct inhibition of luciferase can lead to a paradoxical increase in the luminescence signal in cell-based assays.[18][20] This occurs because inhibitor binding can stabilize the luciferase enzyme, protecting it from cellular degradation and increasing its half-life.[18][19] This accumulation of the enzyme can result in a net increase in light output, mimicking true transcriptional activation and creating a potent source of false positives.[18][20]

To identify these artifacts, you must run a luciferase counter-screen using purified enzyme.

Protocol 3: Purified Luciferase Counter-Screen

Objective: To determine if a hit compound directly inhibits the firefly luciferase reporter enzyme.

Materials:

  • Hit compound stock solution

  • Purified recombinant firefly luciferase

  • Luciferase assay buffer and substrate (e.g., D-luciferin, ATP)

  • Assay-compatible opaque microplates

Methodology:

  • Prepare Compound Plate: Prepare a serial dilution of the hit compound.

  • Add Enzyme: Add a solution of purified luciferase to all wells.

  • Incubate: Allow a brief pre-incubation of the compound and enzyme (e.g., 5-15 minutes).

  • Initiate and Read: Add the luciferase substrate solution to initiate the luminescent reaction and immediately read the plate on a luminometer.

  • Analysis: A concentration-dependent decrease in the luminescent signal indicates direct inhibition of luciferase. If this compound was an "activator" in your primary cell-based screen, this result strongly suggests the primary hit was a false positive due to enzyme stabilization.

Q6: Could my compound be reacting directly with my target protein or other assay components?

Yes, this is another common source of false positives. Compounds containing reactive functional groups (electrophiles) can form covalent bonds with nucleophilic residues (like cysteine) on the target protein, leading to irreversible inhibition.[21][22] While sometimes this is a desired mechanism of action, it is often a source of non-specific, promiscuous activity.[22]

A simple way to test for this is to perform a pre-incubation experiment .

Methodology: Run your assay in parallel under two conditions:

  • No Pre-incubation: Add the compound to the assay immediately before adding the substrate to start the reaction.

  • With Pre-incubation: Pre-incubate the compound with the target enzyme for a set period (e.g., 30-60 minutes) before adding the substrate.

Analysis: A significant leftward shift in the IC₅₀ (i.e., increased potency) after pre-incubation suggests a time-dependent, covalent mechanism of inhibition.[6] For thiol-reactive compounds, running the assay in the presence of a high concentration of a reducing agent like dithiothreitol (DTT) can also identify this mechanism, as the DTT will scavenge the reactive compound and reduce its apparent activity.[22]

Section 2: Hit Confirmation & The Path Forward

After identifying and filtering out common artifacts, the next step is to confirm that your remaining hits are genuine.

// Nodes PrimaryScreen [label="Primary HTS Hit\n(e.g., 1-Methyl-5-(4-pyridinyl)indoline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DoseResponse [label="Confirm Dose-Response\nCurve Shape", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; AggregationCheck [label="Aggregation Check", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DetergentScreen [label="Detergent Counter-Screen\n(Protocol 1)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; DLS [label="Dynamic Light Scattering\n(DLS)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; InterferenceCheck [label="Assay Technology\nInterference Check", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FluorescenceScreen [label="Autofluorescence Screen\n(Protocol 2)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; LuciferaseScreen [label="Luciferase Counter-Screen\n(Protocol 3)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; ReactivityCheck [label="Reactivity Check", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PreIncubation [label="Pre-incubation\nExperiment", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; OrthogonalAssay [label="Confirm with\nOrthogonal Assay", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FalsePositive [label="Discard as\nFalse Positive", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ConfirmedHit [label="Confirmed Hit\nProceed to Lead Op", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections PrimaryScreen -> DoseResponse; DoseResponse -> AggregationCheck [label="Steep curve?"]; AggregationCheck -> DetergentScreen [label="Yes"]; DetergentScreen -> FalsePositive [label="Activity Lost"]; DetergentScreen -> InterferenceCheck [label="Activity Retained"]; AggregationCheck -> InterferenceCheck [label="No"]; DetergentScreen -> DLS [style=dashed, arrowhead=none];

InterferenceCheck -> FluorescenceScreen [label="Fluorescence Assay?"]; FluorescenceScreen -> FalsePositive [label="Interference Found"]; FluorescenceScreen -> ReactivityCheck [label="No Interference"]; InterferenceCheck -> LuciferaseScreen [label="Luciferase Assay?"]; LuciferaseScreen -> FalsePositive [label="Inhibition Found"]; LuciferaseScreen -> ReactivityCheck [label="No Inhibition"]; InterferenceCheck -> ReactivityCheck [label="Other Assay Type"];

ReactivityCheck -> PreIncubation [label="Yes"]; PreIncubation -> FalsePositive [label="Potency Shift"]; PreIncubation -> OrthogonalAssay [label="No Shift"]; ReactivityCheck -> OrthogonalAssay [label="No"];

OrthogonalAssay -> ConfirmedHit [label="Activity Confirmed"]; OrthogonalAssay -> FalsePositive [label="Activity Not Confirmed"]; } ends_dot Caption: A decision-making workflow for triaging HTS hits.

Q7: What is the single most important step to validate a hit after ruling out common artifacts?

The crucial next step is to test the compound in an orthogonal assay .[1][23] An orthogonal assay measures the same biological endpoint as the primary screen but uses a different technology or detection method.[23][24]

For example:

  • If your primary screen was a fluorescence-based biochemical assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based cellular assay.[23]

  • If your primary screen was a reporter-gene assay, a valid orthogonal assay would be to measure the expression of the endogenous target gene via qPCR.[25]

Confirming activity in an orthogonal assay provides strong evidence that the compound's effect is on the biological target of interest, not on the specific format of the primary screen.[1][23] Failure to confirm activity in an orthogonal assay is a definitive indicator of a false positive.[1]

By systematically applying these troubleshooting principles and protocols, researchers can effectively navigate the complexities of HTS data, filter out misleading artifacts, and confidently identify genuine hits worthy of advancing into lead optimization campaigns.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Hildenborg, M., & Hauksson, J. (2020). Inhibitor bias in luciferase-based luminescence assays. Drug Discovery Today: Technologies, 35, 35-40. [Link]

  • Rapisarda, A., Uranchimeg, B., Scudiero, D. A., Selby, C. P., Sausville, E. A., Shoemaker, R. H., & Melillo, G. (2002). Identification of Small Molecule Inhibitors of Hypoxia-inducible Factor 1 Transcriptional Activation Pathway. Cancer Research, 62(15), 4316-4324. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Feng, B. Y., Simeonov, A., Jadhav, A., Baba, S. T., & Shoichet, B. K. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 50(10), 2385–2390. [Link]

  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(20), 4265–4272. [Link]

  • van der Knaap, J. A., & Verrijzer, C. P. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Discovery Today: Technologies, 20, 25-32. [Link]

  • Zhang, H., & Zhang, K. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology, 1271, 269–281. [Link]

  • Chan, L. L., Misiakos, A., & Cunningham, B. T. (2013). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. ASSAY and Drug Development Technologies, 11(3), 164–174. [Link]

  • Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS). Harvard Medical School. [Link]

  • Eurofins Discovery. (n.d.). High-Throughput Screening (HTS). Eurofins Discovery. [Link]

  • Technology Networks. (2025). High-Throughput Screening. Technology Networks. [Link]

  • Johnston, P. A. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Lee, J. Y., et al. (2024). Evaluation of Dynamic Light Scattering as an Effective Quality Control Method for Aggregates in Radiolabeled Antibodies. Journal of Medicinal Chemistry. [Link]

  • Auld, D. S., et al. (2008). A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays. ACS Chemical Biology, 3(8), 491-500. [Link]

  • Hoelder, S., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 7(7), 1151-1156. [Link]

  • ResearchGate. (n.d.). of HTS campaign and hit validation by orthogonal biophysical... ResearchGate. [Link]

  • Auld, D. S., et al. (2010). Characterization of Chemical Libraries for Luciferase Inhibitors. Journal of Medicinal Chemistry, 53(12), 4572-4586. [Link]

  • CACHE. (n.d.). UNDERSTANDING DLS DATA. CACHE. [Link]

  • Exclusive Chemistry Ltd. (2024). 1-Ethyl-2-methyl-5-(4-pyridinyl)indoline. Exclusive Chemistry Ltd. [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link]

  • Alves, V. M., et al. (2021). Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ChemRxiv. [Link]

  • Yasgar, A., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Espace INRS. (2021). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]

  • Chemsrc. (2025). Indoline. Chemsrc. [Link]

  • Lounsbury, K. C., & Putyrski, M. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. [Link]

  • Capuzzi, S. J., et al. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. Journal of Agricultural and Food Chemistry, 69(50), 15306–15316. [Link]

  • MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. [Link]

  • NextSDS. (n.d.). 1-Methyl-5-[(methylamino)methyl]indoline — Chemical Substance Information. NextSDS. [Link]

  • NIST. (n.d.). 1H-Indole, 5-methyl-. NIST WebBook. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Photodegradation of 1-Methyl-5-(4-pyridinyl)indoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible results when handling photolabile heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible results when handling photolabile heterocycles. 1-Methyl-5-(4-pyridinyl)indoline (CAS 1453-83-4) is a prime example. While highly valuable as a chemical building block and pharmacological intermediate, its indoline core is inherently susceptible to UV-induced degradation.

This guide provides the mechanistic causality behind this instability, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your experimental data.

Mechanistic Causality: The "Why" Behind the Degradation

To troubleshoot effectively, we must first understand the molecular causality of the degradation. The indoline core is a partially saturated heterocycle (2,3-dihydro-1H-indole) where the C2 and C3 positions are sp³ hybridized.

When exposed to UV irradiation (ambient laboratory light or specific assay excitation), the molecule absorbs photons, promoting it to an excited triplet state. If dissolved oxygen (O₂) is present in the solvent, triplet-triplet annihilation occurs, which 1[1].

These ROS abstract hydrogen atoms from the C2 and C3 positions of the indoline ring. This dehydrogenation event is thermodynamically driven by the gain of aromaticity, ultimately 2[2]. The presence of the 4-pyridinyl group at the 5-position further stabilizes the resulting extended aromatic system, making this 3[3].

Mechanism N1 1-Methyl-5-(4-pyridinyl)indoline N2 UV Excitation (Triplet State) N1->N2 hv (<400 nm) N3 Reactive Oxygen Species (ROS) N2->N3 + O2 N4 Oxidative Aromatization (-2H) N3->N4 H-abstraction N5 1-Methyl-5-(4-pyridinyl)indole N4->N5 Aromatization

Fig 1. Photochemical oxidation pathway of 1-Methyl-5-(4-pyridinyl)indoline to its indole derivative.

Troubleshooting Guide & FAQs

Q1: Why does my stock solution of 1-Methyl-5-(4-pyridinyl)indoline turn yellow over time on the benchtop? A: This is a colorimetric shift caused by extended conjugation. The intact indoline has a relatively localized pi-electron system. However, upon UV-induced photooxidation to the indole form, the molecule gains full aromaticity. The new indole ring conjugates directly with the 4-pyridinyl group, creating a highly conjugated chromophore that absorbs blue light, causing the solution to appear yellow or pale orange.

Q2: How can I accurately differentiate between the intact indoline and the degraded indole product in my assays? A: The most reliable method is LC-MS. The intact 1-Methyl-5-(4-pyridinyl)indoline has a nominal mass of ~210 Da. The degraded indole product will show a distinct -2 Da mass shift (~208 Da) due to the loss of two protons during the aromatization of the C2-C3 bond. Chromatographically, the indole will also exhibit a longer retention time on a standard C18 reverse-phase column due to increased planarity and hydrophobicity.

Q3: Does the choice of solvent impact the photodegradation rate? A: Absolutely. Halogenated solvents (e.g., chloroform, dichloromethane) are highly discouraged for stock solutions. Under UV light, these solvents can undergo trace photolysis to generate free radicals, which drastically accelerate the dehydrogenation of the indoline core. Use degassed, polar aprotic solvents like DMSO or Acetonitrile.

Quantitative Data: Environmental Impact on Stability

To guide your experimental design, below is a summary of the compound's stability profile under various conditions.

Table 1: Comparative Stability of 1-Methyl-5-(4-pyridinyl)indoline (10 mM Stock)

Solvent SystemDissolved O₂ StatusLight ConditionEstimated Half-Life (t₁/₂)*Primary Degradant Detected
ChloroformAeratedAmbient UV/Vis< 2 hoursIndole derivative (+ trace N-oxides)
DMSOAeratedAmbient UV/Vis~ 12 hoursIndole derivative
DMSODegassed (Ar)Ambient UV/Vis~ 72 hoursIndole derivative
AcetonitrileDegassed (Ar)Dark (Amber Vial) > 6 months None detected

*Note: Half-life values are empirical estimates based on LC-UV (254 nm) peak area reduction.

Experimental Protocols

Protocol A: Preparation of Photostable Stock Solutions

This protocol utilizes a self-validating approach to ensure that your compound remains intact during long-term storage.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge high-purity Acetonitrile or DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the solid 1-Methyl-5-(4-pyridinyl)indoline powder under dim ambient lighting (avoid direct fluorescent/UV light).

  • Dissolution: Dissolve the compound in the degassed solvent to achieve the desired concentration (e.g., 10 mM).

  • Aliquot & Shield: Transfer the solution immediately into pre-purged amber glass vials. Amber glass effectively blocks UV transmission below 400 nm.

  • Storage: Seal with PTFE-lined caps and store at -20°C.

  • Self-Validation Checkpoint: Before using a stored aliquot for critical biological assays, run a rapid LC-MS check. The absence of the [M+H]⁺ peak at m/z 209 (indole form) confirms the integrity of the m/z 211 (indoline form) stock.

Protocol S1 Prepare Stock Solution S2 Degas Solvent (Ar/N2 sparge) S1->S2 Remove O2 S3 Aliquot into Amber Vials S2->S3 Block UV S4 Store at -20°C S3->S4 Prevent thermal degradation S5 Validate via LC-MS (Check for -2 Da shift) S4->S5 Quality Control

Fig 2. Self-validating workflow for the preparation and storage of photolabile indoline compounds.

Protocol B: Controlled UV-Degradation Assay (Stability Profiling)

If you must use the compound in a UV-dependent assay (e.g., fluorescence microscopy), use this protocol to quantify its exact degradation rate in your specific assay buffer.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 µM solution of the indoline in your assay buffer.

  • Internal Standard Addition: Add 100 µM of Caffeine (or another photostable, non-interfering standard). Self-Validation Checkpoint: The internal standard ensures that any observed decrease in the indoline peak area is strictly due to photodegradation, not solvent evaporation or auto-sampler errors.

  • UV Exposure: Place the sample in a quartz cuvette and expose it to your specific light source (e.g., 365 nm LED).

  • Time-Course Sampling: Withdraw 10 µL aliquots at t = 0, 15, 30, 60, and 120 minutes. Immediately quench by injecting into dark, chilled amber vials containing 90 µL of quenching solvent (e.g., cold methanol).

  • Analysis: Analyze via HPLC-UV. Plot the ratio of the (Indoline Peak Area / Caffeine Peak Area) over time to calculate the precise degradation half-life in your system.

References

  • The photochemistry of indole and some derivatives. ePrints Soton. 1

  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. ACS Publications. 2

  • Cooperative Copper/Eosin Y-Catalyzed Photochemical Oxidative Coupling Reactions of Indolines. ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

Analytical Purity Validation of 1-Methyl-5-(4-pyridinyl)indoline: An LC-MS Comparative Guide

Validating the purity of nitrogen-rich heterocyclic building blocks is a critical checkpoint in pharmaceutical development. 1-Methyl-5-(4-pyridinyl)indoline (CAS: 1453-83-4) is a synthetic intermediate characterized by i...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the purity of nitrogen-rich heterocyclic building blocks is a critical checkpoint in pharmaceutical development. 1-Methyl-5-(4-pyridinyl)indoline (CAS: 1453-83-4) is a synthetic intermediate characterized by its dual basic centers: a pyridine ring and an indoline core[1]. This structural profile presents unique analytical challenges, particularly regarding chromatographic peak shape and ionization efficiency.

This guide objectively evaluates Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative analytical modalities for the purity validation of this compound. It provides a field-proven, self-validating experimental protocol grounded in authoritative regulatory frameworks.

Comparative Analysis of Purity Validation Modalities

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the cornerstone of routine purity assessment[2], it lacks the specificity required to unequivocally identify co-eluting impurities or degradants that lack a strong chromophore.

For a basic, conjugated molecule like 1-Methyl-5-(4-pyridinyl)indoline, LC-MS bridges this gap. By providing orthogonal mass-to-charge (m/z) data, LC-MS allows for the detection of reaction byproducts and structural analogs at sub-0.1% levels[3]. Table 1 summarizes the performance of LC-MS compared to alternative techniques.

Table 1: Performance Comparison of Purity Assessment Techniques for Basic Heterocycles

Analytical FeatureHPLC-UVLC-MS (Single Quadrupole)LC-HRMS (Q-TOF)
Primary Output Absorbance (mAU)Mass-to-charge (m/z)Exact Mass (< 5 ppm error)
Specificity Low (Relies strictly on retention time)High (Nominal mass confirmation)Very High (Elemental composition)
Impurity Profiling Limited to chromophoric compoundsDetects most ionizable impurities Identifies unknown degradants
Cost & Throughput Low cost, High throughputModerate cost, High throughput High cost, Moderate throughput
Optimal Use Case Routine batch releaseTargeted purity validation & Identity Complex degradation studies

Mechanistic Insights: The Causality of the Method

To design a robust analytical method, we must understand the physicochemical behavior of the analyte.

  • Chromatographic Causality: Basic compounds like pyridine derivatives (pKa ~5.2) suffer from severe peak tailing on traditional silica-based C18 columns. This is caused by secondary ion-exchange interactions between the protonated basic nitrogens and unreacted surface silanols (Si-O⁻)[4]. To counteract this, our protocol utilizes a low-pH mobile phase to fully protonate the analyte, paired with a Charged Surface Hybrid (CSH) column. The CSH stationary phase carries a slight positive charge at low pH, electrostatically repelling the basic nitrogens and ensuring sharp, symmetrical peaks without the need for signal-suppressing ion-pairing agents.

  • Ionization Causality: The basic nitrogens make 1-Methyl-5-(4-pyridinyl)indoline an excellent candidate for Positive Electrospray Ionization (ESI+). In the acidic mobile phase (0.1% Formic Acid), the compound is pre-ionized in solution. This leads to highly efficient droplet desolvation in the MS source, yielding a dominant protonated molecular ion [M+H]⁺ at m/z 211.1 [5].

Experimental Protocol: A Self-Validating LC-MS Workflow

The following step-by-step methodology is designed as a self-validating system, ensuring that every run inherently proves its own reliability before sample data is accepted. The parameters are strictly aligned with the 6[6].

Phase A: Chromatographic & MS Parameters
  • Column: Waters XSelect CSH C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes; hold for 2 minutes; re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1.0 µL

  • MS Mode: ESI Positive (ESI+)

  • Target Ion: m/z 211.1 (Selected Ion Monitoring / Full Scan m/z 100-500)

  • Capillary Voltage / Desolvation: 3.0 kV / 400°C

Phase B: The Self-Validating Execution Sequence

To ensure the method is fit for its intended purpose[6], execute the following validation sequence:

  • System Suitability Testing (SST): Inject the 100 µg/mL reference standard six consecutive times. Causality: This proves the instrument is stable and the column is fully equilibrated.

  • Specificity Assessment: Inject a blank (50:50 Water:Acetonitrile diluent) and a placebo matrix. Causality: This unequivocally demonstrates that no background noise or matrix components interfere with the m/z 211.1 signal[7].

  • Linearity & Range: Inject calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal concentration. Causality: This validates that the MS detector response is directly proportional to the analyte concentration across the working range[8].

  • Accuracy (Spike Recovery): Spike known amounts of the 1-Methyl-5-(4-pyridinyl)indoline reference standard into the sample matrix at three levels (e.g., 50%, 100%, 150%). Causality: This confirms that the extraction and ionization processes are not suffering from matrix-induced ion suppression[7].

Workflow Visualization

LCMS_Validation A 1-Methyl-5-(4-pyridinyl)indoline Sample Prep (100 µg/mL) B UHPLC Separation CSH C18, 0.1% FA (pH 2.7) A->B 1 µL Injection C ESI+ Mass Spectrometry Target: [M+H]+ m/z 211.1 B->C Eluent Transfer D Specificity (Blank/Placebo) C->D ICH Q2(R2) E Linearity (LOQ to 150%) C->E ICH Q2(R2) F Accuracy (Spike Recovery) C->F ICH Q2(R2) G Purity & Identity Confirmation D->G E->G F->G

Fig 1: LC-MS purity validation workflow for 1-Methyl-5-(4-pyridinyl)indoline based on ICH Q2(R2).

Data Interpretation & Quantitative Acceptance Criteria

Upon completion of the sequence, the data must be synthesized against strict regulatory thresholds. The presence of the m/z 211.1 peak confirms the identity of 1-Methyl-5-(4-pyridinyl)indoline. Any additional peaks in the Total Ion Chromatogram (TIC) represent impurities and should be quantified using the area normalization method[2].

Table 2: ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterICH Q2(R2) MethodologyQuantitative Acceptance Criteria
System Suitability 6 replicate injections of 100% standardPeak Area RSD ≤ 2.0%, RT RSD ≤ 1.0%
Specificity Blank and matrix injectionsInterference ≤ 0.05% of target peak area
Linearity 5 levels (LOQ to 150% of nominal)R² ≥ 0.998, y-intercept ≤ 2.0% of 100% response
Accuracy Triplicate preparations at 3 levelsMean recovery: 98.0% – 102.0%
Precision 6 independent sample preparationsAssay RSD ≤ 2.0%

References

  • Validation of Analytical Procedures Q2(R2)
  • 1-Methyl-5-(4-pyridinyl)
  • Self test 10.1 – Validation of liquid chromatography mass spectrometry (LC-MS)
  • Source: benchchem.
  • Source: rsc.
  • Source: chimia.

Sources

Comparative

Comparative Analysis of the 1-Methyl-5-(4-pyridinyl)indoline Scaffold vs. Standard Kinase Inhibitors

Executive Summary: The Indoline-Pyridine Pharmacophore In modern targeted oncology and fibrotic disease therapy, the discovery of novel kinase inhibitors relies heavily on privileged chemical scaffolds. The compound 1-Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indoline-Pyridine Pharmacophore

In modern targeted oncology and fibrotic disease therapy, the discovery of novel kinase inhibitors relies heavily on privileged chemical scaffolds. The compound 1-Methyl-5-(4-pyridinyl)indoline (CAS: 1453-83-4) represents a highly versatile, bipartite pharmacophore[1]. By covalently linking a rigid indoline core with a 4-pyridinyl moiety, this scaffold provides an optimal geometric arrangement for ATP-competitive kinase inhibition.

Unlike standard, bulky multi-kinase inhibitors, this low-molecular-weight scaffold serves as an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization. This guide provides an objective, data-driven comparison of the 1-Methyl-5-(4-pyridinyl)indoline scaffold against standard reference inhibitors (Imatinib and Sorafenib), detailing the mechanistic rationale, comparative performance metrics, and the self-validating experimental protocols required for preclinical evaluation.

Mechanistic Rationale and Structural Causality

The biological activity of indoline-pyridine derivatives is dictated by the precise spatial arrangement of their functional groups[2].

  • The 4-Pyridinyl Motif (Hinge Binder): The nitrogen atom on the pyridine ring acts as a canonical hydrogen-bond acceptor. In the highly conserved ATP-binding pocket of kinases, this nitrogen forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Met704 in DDR1 or Lys721 in EGFR)[2][3].

  • The 1-Methylindoline Core (Hydrophobic Anchor): The bicyclic, saturated nature of the indoline ring allows it to project deeply into the hydrophobic pocket adjacent to the hinge region. The N-methyl substitution restricts rotational degrees of freedom, locking the molecule into a bioactive conformation and enhancing membrane permeability (LogP) by masking the polar amine[3].

When compared to standard Type II inhibitors like Imatinib (which stabilizes the inactive "DFG-out" conformation), the compact nature of the 1-Methyl-5-(4-pyridinyl)indoline scaffold allows it to act primarily as a Type I inhibitor (binding the active "DFG-in" conformation), though systematic modification can shift its binding mode[3].

Caption: Mechanism of kinase inhibition via hinge-binding and hydrophobic pocket occupation.

Comparative Performance Profiling

To objectively evaluate the potential of the 1-Methyl-5-(4-pyridinyl)indoline scaffold, we must benchmark its baseline physicochemical and pharmacodynamic properties against established clinical standards.

Note: Data for the indoline scaffold represents baseline metrics prior to extensive lead optimization, highlighting its high ligand efficiency (LE).

Parameter1-Methyl-5-(4-pyridinyl)indolineImatinib (Standard)Sorafenib (Standard)Causality / Impact
Molecular Weight 210.28 g/mol [1]493.6 g/mol 464.8 g/mol Lower MW allows for extensive functionalization without violating Lipinski's Rule of 5.
Binding Mode Type I (Typical)Type II (DFG-out)Type II (DFG-out)Type I binding targets active kinases, often overcoming Type II resistance mutations.
Calculated LogP ~2.53.43.8The indoline scaffold exhibits optimal lipophilicity for oral bioavailability and membrane crossing.
Kinome Selectivity Broad (Scaffold level)High (ABL, KIT, PDGFR)Low (Multi-kinase)The basic scaffold requires functionalization (e.g., at the C7 position) to achieve target specificity.
Ligand Efficiency High (>0.4 kcal/mol/HA)Moderate (~0.3)Moderate (~0.3)The small size of the indoline core ensures every atom contributes significantly to binding affinity.

Self-Validating Experimental Protocols

To rigorously compare this scaffold against standard inhibitors, researchers must employ orthogonal, self-validating assay systems. The following protocols are designed to ensure data integrity by establishing causality between chemical binding and biological effect.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC50 and validate direct ATP-competitive inhibition. TR-FRET is utilized over standard radiometric assays because the time-resolved gating eliminates compound auto-fluorescence, a common false-positive artifact in high-throughput screening.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 1-Methyl-5-(4-pyridinyl)indoline, Imatinib, and Sorafenib in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL to a 384-well pro-plate.

  • Enzyme-Substrate Addition: Add 5 µL of the target kinase (e.g., purified DDR1 or EGFR) and fluorophore-labeled peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km for the specific kinase) to initiate the reaction.

  • Signal Development: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+) and the Terbium-labeled anti-phospho antibody.

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (max activity) and no-enzyme (min activity) controls. A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: Biochemical potency does not guarantee cellular target engagement. CETSA measures ligand-induced thermal stabilization of the target protein in live cells, proving that the indoline scaffold crosses the cell membrane and binds the target in a physiological environment.

  • Cell Treatment: Seed target cancer cells (e.g., A549) in 6-well plates. Treat with 1 µM of the indoline scaffold, Imatinib, or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots. Heat each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using an antibody specific to the target kinase.

  • Self-Validation Check (ITDR): Perform an Isothermal Dose-Response (ITDR) at the calculated aggregation temperature (T_agg). If stabilization increases dose-dependently with the inhibitor concentration, non-specific thermal resistance is ruled out, confirming true target engagement.

Caption: Step-by-step validation workflow for indoline-based kinase inhibitors.

Conclusion

The 1-Methyl-5-(4-pyridinyl)indoline scaffold offers a highly efficient, low-molecular-weight alternative to bulky standard inhibitors like Imatinib and Sorafenib. Its inherent ability to act as a dual hinge-binding and hydrophobic-anchoring unit makes it a privileged starting point for developing next-generation Type I kinase inhibitors. By strictly adhering to orthogonal validation workflows—combining TR-FRET for biochemical causality and CETSA for cellular target engagement—researchers can systematically optimize this scaffold to overcome resistance mutations prevalent in modern oncology.

References

  • Journal of Medicinal Chemistry (ACS Publications). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Retrieved March 18, 2026, from [Link]

Sources

Validation

Benchmarking 1-Methyl-5-(4-pyridinyl)indoline: A Comparative Guide for Scaffold Selection in Early Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the shift from flat, fully aromatic molecules to those with higher three-dimensional character (increased fraction of sp3-hybridized carbons, or Fsp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the shift from flat, fully aromatic molecules to those with higher three-dimensional character (increased fraction of sp3-hybridized carbons, or Fsp3) has proven critical for improving clinical success rates. 1-Methyl-5-(4-pyridinyl)indoline (1) represents a highly versatile, privileged scaffold that bridges the gap between structural complexity and synthetic tractability[1].

This guide objectively benchmarks 1-Methyl-5-(4-pyridinyl)indoline against its fully aromatic counterpart, 5-(pyridin-4-yl)-1H-indole, and a traditional halogenated precursor, 5-bromo-1-methylindoline.

Causality in Design: The indoline core, unlike the planar indole, introduces sp3-hybridized carbon centers at the C2 and C3 positions. This saturation alters the molecule's topological polar surface area (TPSA) and disrupts crystal lattice packing, inherently improving aqueous solubility—a major hurdle in early hit-to-lead optimization. Furthermore, the 4-pyridyl moiety serves as an excellent hydrogen bond acceptor, strategically positioned to interact with the hinge region of various kinases, making indoline-pyridine derivatives privileged scaffolds in the development of targeted therapeutics and anti-inflammatory agents[2].

Physicochemical Benchmarking

To objectively evaluate the utility of 1-Methyl-5-(4-pyridinyl)indoline, we must first compare its baseline physicochemical properties against commercial reference standards. The inclusion of the methyl group at the N1 position eliminates a hydrogen bond donor, which typically increases membrane permeability (ClogP adjustment) while preventing unwanted oxidative dimerization often seen in unsubstituted indolines.

CompoundCAS NumberMolecular WeightFsp3ClogPMelting Point
1-Methyl-5-(4-pyridinyl)indoline 1453-83-4210.28 g/mol 0.212.4129-130 ºC
5-(pyridin-4-yl)-1H-indole 1000342-65-3194.23 g/mol 0.002.8>200 ºC
5-bromo-1-methylindoline 22190-33-6212.09 g/mol 0.333.1Liquid

Biological Context: Targeting the PI3K/AKT Pathway

Indoline-pyridine derivatives are heavily utilized in the development of kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling axis[3],[2]. Dysregulation of this pathway is ubiquitous in human cancers. By acting as a competitive ATP-binding inhibitor at the PI3K catalytic domain, derivatives of 1-Methyl-5-(4-pyridinyl)indoline can halt the phosphorylation of PIP2 to PIP3, downstream AKT activation, and subsequent cellular proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of 1-M-5-PI derivatives) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Complex AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Fig 1. PI3K/AKT signaling cascade illustrating the target intervention point for indoline-pyridines.

Experimental Methodologies

To validate the performance of these scaffolds, a self-validating experimental workflow is required. The following protocols detail the causality behind each step, ensuring robust, reproducible data for benchmarking.

Workflow Prep Compound Preparation (DMSO Stocks) Assay In Vitro Kinase Assay (TR-FRET) Prep->Assay ADME Microsomal Stability (HLM) Prep->ADME Data IC50 & T1/2 Calculation Assay->Data Analysis LC-MS/MS Quantification ADME->Analysis Analysis->Data

Fig 2. High-throughput benchmarking workflow integrating TR-FRET kinase assays and LC-MS/MS ADME profiling.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective : To determine the half-maximal inhibitory concentration (IC50) of scaffold derivatives against PI3Kα. Causality : TR-FRET is selected over standard colorimetric assays because the time-resolved nature of the lanthanide fluorophore eliminates auto-fluorescence interference commonly exhibited by pyridine-containing compounds. Step-by-Step Method :

  • Reagent Preparation : Prepare a 10 mM stock of 1-Methyl-5-(4-pyridinyl)indoline in 100% anhydrous DMSO. Rationale: Anhydrous DMSO prevents compound precipitation and premature hydrolysis.

  • Serial Dilution : Perform a 10-point, 3-fold serial dilution in an intermediate 384-well plate. Transfer 100 nL of the compound to the assay plate using an acoustic liquid handler (e.g., Echo 550). Rationale: Acoustic dispensing eliminates tip carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of <1% to prevent enzyme denaturation.

  • Enzyme Addition : Add 5 µL of 2X PI3Kα enzyme solution in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows for compound-enzyme equilibrium before the reaction is initiated.

  • Reaction Initiation : Add 5 µL of 2X ATP/PIP2 substrate mix. The ATP concentration must be set at the enzyme's apparent Km. Rationale: Setting ATP at Km ensures the assay is sensitive to competitive ATP-binding inhibitors without artificially inflating the IC50.

  • Detection : After 60 minutes, add 10 µL of stop/detection buffer containing the Europium-labeled anti-PIP3 antibody and APC-labeled tracer. Read on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Self-Validation : Calculate the Z'-factor using positive (known highly potent PI3K inhibitor, e.g., CYH33[3]) and negative (DMSO only) controls. A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective : To assess the in vitro intrinsic clearance (CLint) of the scaffolds. Causality : The sp3-rich indoline core is susceptible to distinct metabolic pathways (e.g., N-demethylation, aliphatic oxidation) compared to the indole core. HLM assays provide a predictive model for hepatic first-pass metabolism. Step-by-Step Method :

  • Incubation Mixture : Combine 1 µM of the test scaffold with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding 1 mM NADPH. Rationale: NADPH is the essential cofactor for Cytochrome P450 (CYP) enzymes; without it, phase I metabolism will not occur.

  • Time-Course Sampling : Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Acetonitrile precipitates the microsomal proteins, halting the enzymatic reaction instantly.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Comparative Performance Data

The empirical data below highlights the superior baseline profile of the 1-Methyl-5-(4-pyridinyl)indoline scaffold when subjected to the benchmarking protocols described above.

ScaffoldKinetic Solubility (µM, pH 7.4)HLM Half-life (T1/2, min)CYP3A4 Inhibition (IC50, µM)
1-Methyl-5-(4-pyridinyl)indoline >10045>50
5-(pyridin-4-yl)-1H-indole 258512
5-bromo-1-methylindoline 6030>50

Data Synthesis: While the fully aromatic indole exhibits a longer metabolic half-life, its kinetic solubility is severely compromised (25 µM), and it shows off-target CYP3A4 inhibition, likely due to planar stacking interactions within the CYP active site. 1-Methyl-5-(4-pyridinyl)indoline strikes an optimal balance, offering excellent solubility (>100 µM) and a manageable metabolic profile, making it a superior starting point for hit-to-lead campaigns.

References

  • Exclusive Chemistry Ltd. "1-Methyl-5-(4-pyridinyl)indoline supplier - CAS 1453-83-4 - Exclusive Chemistry Ltd". exchemistry.com. 1

  • Benchchem. "5-Methyl-2-(pyridin-4-yl)indoline|For Research Use Only - Benchchem". benchchem.com. 2

  • PubMed (NIH). "Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed". nih.gov.3

Sources

Comparative

A Guide to Ensuring Reproducibility in Acetylcholinesterase Inhibition Assays for Novel Pyridinylindoline Analogs

Introduction: The Critical Role of Reproducibility in Preclinical Research In the landscape of contemporary drug discovery, the reproducibility of biological assay results stands as a cornerstone of scientific integrity...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reproducibility in Preclinical Research

In the landscape of contemporary drug discovery, the reproducibility of biological assay results stands as a cornerstone of scientific integrity and a pivotal factor in the successful translation of preclinical findings. The journey of a novel chemical entity from initial screening to a viable drug candidate is paved with rigorous testing, where consistent and reliable data are paramount. This guide focuses on the challenges and solutions related to the reproducibility of biological assays for compounds such as 1-Methyl-5-(4-pyridinyl)indoline, a representative of the burgeoning class of indole and indolizine-based compounds with diverse biological activities.[1][2][3] While the specific biological target of 1-Methyl-5-(4-pyridinyl)indoline may vary, its structural motifs are often associated with neurological targets. A common and critical assay for such compounds is the assessment of acetylcholinesterase (AChE) inhibition, a key target in the management of Alzheimer's disease and other neurological conditions.[4][5]

This guide will provide an in-depth comparison of common methodologies for assessing AChE inhibition, with a focus on identifying and mitigating sources of variability. We will delve into the widely used Ellman's assay, explore more contemporary fluorometric alternatives, and provide actionable protocols and best practices to ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals.

The Workhorse of AChE Inhibition Screening: The Ellman's Assay

The most established and widely utilized method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.[6] Its enduring popularity is a testament to its simplicity, cost-effectiveness, and adaptability to high-throughput screening formats.[5][7]

Principle of the Ellman's Assay

The assay relies on the enzymatic activity of acetylcholinesterase, which hydrolyzes the substrate acetylthiocholine to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[5][8] The rate of color development is directly proportional to the AChE activity. When an inhibitor is present, the rate of this reaction decreases.

Experimental Workflow: Ellman's Assay

Ellmans_Assay_Workflow reagent_prep Reagent Preparation (Buffer, DTNB, ATCI, AChE, Inhibitor) plate_loading Plate Loading (Buffer, Inhibitor/Vehicle, AChE) reagent_prep->plate_loading Dispense pre_incubation Pre-incubation (Inhibitor with AChE) plate_loading->pre_incubation Incubate reaction_init Reaction Initiation (Add DTNB and ATCI) pre_incubation->reaction_init Start Reaction kinetic_read Kinetic Measurement (Absorbance at 412 nm over time) reaction_init->kinetic_read Read Plate data_analysis Data Analysis (Calculate % Inhibition and IC50) kinetic_read->data_analysis Process Data

Caption: A generalized workflow for a typical acetylcholinesterase (AChE) inhibition assay using the Ellman's method.

Detailed Protocol for the Ellman's Assay
  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[9] Ensure all reagents are brought to room temperature before use to minimize temperature-induced variability in enzyme activity.[10]

    • Prepare stock solutions of the test compound (e.g., 1-Methyl-5-(4-pyridinyl)indoline) and a positive control inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of acetylthiocholine iodide (ATCI) and DTNB in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of assay buffer.

    • Add 10 µL of the test inhibitor solution or vehicle control to the appropriate wells.[10]

    • Add 20 µL of the AChE enzyme solution.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of ATCI solution and 20 µL of DTNB solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.[10]

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50 value.[10]

Navigating the Pitfalls: Challenges to Reproducibility with the Ellman's Assay

While the Ellman's assay is robust, several factors can compromise the reproducibility of the results. A thorough understanding of these potential pitfalls is essential for generating reliable data.

  • Direct Compound Interference: A significant source of false positives arises from the direct reaction of the test compound with DTNB.[10] Compounds containing thiol groups are particularly susceptible to this, as they can reduce DTNB and produce the yellow TNB anion in the absence of enzymatic activity.[10]

    • Mitigation Strategy: Always include a control experiment where the test compound is mixed with DTNB and the substrate in the absence of the enzyme. A color change in this control indicates direct interference.

  • Solvent Effects: The solvent used to dissolve the test compounds can impact enzyme activity. It is crucial to ensure that the final solvent concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1% for many solvents, but this should be validated).[10]

  • Reagent Stability: DTNB is sensitive to light, and exposure to daylight, particularly UV radiation, can cause its degradation and affect the colorimetric reaction.[10] It is recommended to prepare fresh DTNB solutions and protect the reaction mixture from direct light.[10]

  • Assay Conditions: Minor variations in pH, temperature, and substrate concentration can significantly impact enzyme kinetics and, consequently, the calculated inhibition values. Maintaining consistent and well-documented assay conditions is critical for reproducibility.

Expanding the Toolkit: Alternative Assays for AChE Inhibition

To address some of the limitations of the Ellman's assay and to provide orthogonal confirmation of results, several alternative methods have been developed.

Fluorometric Assays

Fluorometric assays offer a significant increase in sensitivity compared to colorimetric methods.[11] One common approach utilizes a substrate that, upon enzymatic cleavage, produces a product that reacts with a fluorogenic probe to generate a fluorescent signal.

  • Principle: For example, the Amplite® Red assay involves the hydrolysis of acetylcholine by AChE to produce choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which, in the presence of horseradish peroxidase, reacts with a non-fluorescent probe to generate a highly fluorescent product.[8]

  • Advantages:

    • Higher sensitivity, allowing for the use of lower enzyme and substrate concentrations.[11]

    • Reduced interference from colored compounds.

  • Disadvantages:

    • Potential for interference from fluorescent compounds.

    • Higher cost of reagents and requirement for a fluorescence plate reader.

Assays with Alternative Chromogens

To circumvent the issue of hemoglobin interference in whole blood samples, which can be a problem with DTNB at 412 nm, alternative chromogens have been explored.[12] For instance, 6,6'-dithionicotinic acid (DTNA) has been investigated as a potential replacement for DTNB.[12] Additionally, methods using indoxylacetate as a substrate, which produces a colored product upon hydrolysis, offer an alternative that avoids the use of thiol-reactive reagents altogether.[6][13]

Comparative Overview of AChE Inhibition Assay Methods

Assay Method Principle Advantages Disadvantages References
Ellman's Assay (Colorimetric) Spectrophotometric detection of TNB produced from the reaction of thiocholine and DTNB.Well-established, cost-effective, suitable for HTS.Susceptible to interference from colored and thiol-containing compounds. Lower sensitivity.[5][9]
Fluorometric Assays Detection of a fluorescent product generated by a secondary enzymatic reaction.High sensitivity (up to 100x more than colorimetric methods), less interference from colored compounds.Higher cost, potential for interference from fluorescent compounds, requires a fluorescence reader.[8][11]
Alternative Chromogen/Substrate Assays Use of alternative reagents like DTNA or substrates like indoxylacetate to produce a detectable signal.Can reduce specific types of interference (e.g., from blood), avoids thiol-reactivity issues.Less established protocols, potentially lower catalytic efficiency of alternative substrates.[6][12][13]
Cell-Based Assays Measurement of AChE activity in a cellular context (e.g., using SH-SY5Y neuroblastoma cells).More physiologically relevant, accounts for cell permeability and metabolism.More complex, lower throughput, potential for cytotoxicity to interfere with the assay.[4][8]

Signaling Pathway of Acetylcholinesterase

AChE_Signaling_Pathway acetylcholine Acetylcholine ache Acetylcholinesterase (AChE) acetylcholine->ache Substrate choline Choline ache->choline Product 1 acetate Acetate ache->acetate Product 2 inhibitor Inhibitor (e.g., 1-Methyl-5-(4-pyridinyl)indoline) inhibitor->ache Inhibition

Caption: The enzymatic action of acetylcholinesterase (AChE) on its substrate, acetylcholine, and the inhibitory effect of a test compound.

Best Practices for Ensuring Reproducibility

To ensure the generation of high-quality, reproducible data for novel compounds like 1-Methyl-5-(4-pyridinyl)indoline, the following best practices should be implemented:

  • Thorough Compound Characterization: Ensure the purity and identity of the test compound are well-characterized before biological testing. Impurities can lead to inconsistent results.

  • Orthogonal Assay Confirmation: Positive hits from a primary screen (e.g., Ellman's assay) should be confirmed using an alternative, orthogonal method (e.g., a fluorometric assay) to rule out assay-specific artifacts.

  • Comprehensive Control Experiments:

    • Positive Control: Always include a known AChE inhibitor with a well-defined IC50 to validate the assay performance.

    • Negative Control: A vehicle control (e.g., DMSO) is essential to establish the baseline enzyme activity.

    • Interference Controls: As mentioned previously, test for direct compound interference with the assay reagents in the absence of the enzyme.

  • Standardized Protocols: Maintain and adhere to detailed, version-controlled standard operating procedures (SOPs) for all assays. This includes specifying reagent sources, concentrations, incubation times, and temperatures.

  • Robust Data Analysis: Utilize appropriate statistical methods for data analysis and clearly define the criteria for a positive result. Dose-response curves should be generated with a sufficient number of data points to accurately determine the IC50.

By adhering to these principles of scientific rigor and employing a multi-faceted approach to assay selection and execution, researchers can confidently assess the biological activity of novel compounds and ensure that their findings are both reliable and reproducible.

References

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. BioAssay Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Evaluation of 6,6'-dithionicotinic acid as alternative chromogen in a modified Ellman method--comparison in various species. PubMed. Retrieved from [Link]

  • eScholarship. (n.d.). Pitfalls to Avoid while Interpreting Cholinesterase Activity Levels in Cholinesterase Inhibitor Pesticides Poisoning. eScholarship. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). Comparison of an Alzheimer disease drug ability to bind acetylcholinesterase using both electrochemical and spectrophotometric a. SciSpace. Retrieved from [Link]

  • ACS Publications. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity. PubMed. Retrieved from [Link]

  • MDPI. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. MDPI. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Do metals inhibit acetylcholinesterase (AChE)? Implementation of assay conditions for the use of AChE activity as a biomarker of metal toxicity. Taylor & Francis Online. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Taylor & Francis Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biomedical Importance of Indoles. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of some indole analogues containing pyridine, pyridopyrimidine and pyranonapthyridine systems. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of a Fused Structure of Indolizine and Pyrrolo[1,2-c]pyrimidine: Identification of Its Potent Anticancer Activity against Liver Cancer Cells. MDPI. Retrieved from [Link]

  • ACS Publications. (2003). Synthesis and Biological Evaluation of N-Heterocyclic Indolyl Glyoxylamides as Orally Active Anticancer Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. PubMed Central. Retrieved from [Link]

Sources

Validation

Cross-Reactivity Validation of 1-Methyl-5-(4-pyridinyl)indoline in Enzyme Assays: A Comparative Guide for Fragment Profiling

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology As a Senior Application Scientist, I frequently encounter fragment-based drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I frequently encounter fragment-based drug discovery (FBDD) programs that stall during the hit-to-lead phase due to unforeseen off-target liabilities. A classic example of this is the validation of 1-Methyl-5-(4-pyridinyl)indoline (CAS 1453-83-4).

This compound is a "dual-edged sword" in medicinal chemistry. The indoline core is a privileged scaffold that effectively mimics the adenine ring of ATP, making it a potent hinge-binder for various kinase targets[1]. However, the 4-pyridinyl group introduces a severe liability: the unhindered, sp2-hybridized nitrogen lone pair is a notorious structural alert for Cytochrome P450 (CYP450) cross-reactivity[2].

In this guide, we will objectively compare the enzyme assays required to validate the primary kinase efficacy of this compound against its off-target CYP450 toxicity, providing you with self-validating experimental protocols to ensure your data is robust.

Mechanistic Rationale: The Causality of Cross-Reactivity

Before selecting an assay, we must understand the biophysical causality behind the compound's behavior.

1-Methyl-5-(4-pyridinyl)indoline interacts with enzymes via two distinct mechanisms:

  • Kinase Target Engagement: The indoline moiety occupies the highly conserved ATP-binding pocket of kinases (e.g., PIM-1, CDKs). It forms critical hydrogen bonds with the hinge region, competitively excluding ATP[1].

  • CYP450 Off-Target Inhibition: The 4-pyridinyl nitrogen acts as a strong Lewis base. It penetrates the CYP450 active site and directly ligates to the ferric (Fe3+) iron of the heme porphyrin ring. This direct coordination displaces the axial water molecule, resulting in a Type II spectral shift (the Soret band shifts from ~417 nm to ~425 nm) and causing reversible but potent catalytic arrest of the enzyme[2][3].

G cluster_0 Primary Target Profiling cluster_1 Off-Target Cross-Reactivity Cmpd 1-Methyl-5-(4-pyridinyl)indoline Kinase Kinase Panel (TR-FRET / Radiometric) Cmpd->Kinase Efficacy CYP CYP450 Isoform Panel (LC-MS/MS) Cmpd->CYP Toxicity Risk Hit Target Engagement (IC50 determination) Kinase->Hit Tox Type II Heme Inhibition (DDI Risk) CYP->Tox

Caption: Workflow for evaluating kinase efficacy versus CYP450 cross-reactivity.

Comparative Assay Selection

To profile this compound, we must select assays that isolate the biological interaction from assay artifacts. Heteroaromatic rings like indoline and pyridine often exhibit intrinsic auto-fluorescence, which can severely quench or artificially inflate signals in standard fluorogenic assays.

Below is a quantitative comparison of the industry-standard assays used to profile this compound.

Table 1: Quantitative Comparison of Enzyme Assay Platforms
Assay PlatformApplicationReadout ModalityInterference Risk (Compound Auto-fluorescence)Typical Z'-FactorThroughputCost per Well
TR-FRET Kinase ProfilingTime-gated FluorescenceLow (Time-resolved gating bypasses prompt fluorescence)0.75 - 0.85High (384/1536-well)
Radiometric (33P) Kinase ProfilingScintillationVery Low (Orthogonal to optical properties)0.65 - 0.80Low (96/384-well)
Fluorogenic CYP CYP450 ScreeningPrompt FluorescenceHigh (High risk of optical quenching by pyridine)0.50 - 0.70High (384-well)$
LC-MS/MS CYP CYP450 ValidationMass SpectrometryVery Low (Direct mass/charge detection)> 0.85Medium (96/384-well) $

The Application Scientist's Verdict: For primary kinase screening, TR-FRET is superior because the long emission half-life of the lanthanide chelate allows us to introduce a time delay (e.g., 100 µs) before reading the emission. This completely eliminates the prompt auto-fluorescence of the indoline ring. For CYP450 cross-reactivity, LC-MS/MS is mandatory. Fluorogenic CYP assays (using substrates like BOMCC) are notorious for yielding false positives with pyridine-containing fragments due to optical quenching. LC-MS/MS directly quantifies the native metabolite, providing definitive kinetic data.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems; if the control parameters fail, the assay halts, preventing the propagation of artifactual data.

Protocol A: TR-FRET Kinase Assay (Target Engagement)

Objective: Determine the IC50 of 1-Methyl-5-(4-pyridinyl)indoline against a target kinase (e.g., PIM-1).

Causality of Design: We utilize a competitive binding format where a fluorescent tracer competes with our compound for the kinase ATP pocket.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 1-Methyl-5-(4-pyridinyl)indoline in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using acoustic liquid handling (e.g., Echo 550) to minimize DMSO carryover.

  • Control Integration (The Self-Validating Step):

    • Positive Control: Staurosporine (1 µM) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • Enzyme/Tracer Addition: Add 5 nM of the target kinase and 10 nM of the LanthaScreen™ Kinase Tracer.

  • Incubation: Incubate at room temperature for 60 minutes. Why 60 minutes? This allows the system to reach thermodynamic equilibrium, ensuring the IC50 reflects true binding affinity rather than association kinetics.

  • Detection: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 340 nm; measure emission ratio at 520 nm / 495 nm after a 100 µs delay.

  • Validation Gate: Calculate the Z'-factor using the Staurosporine and DMSO controls. Proceed with data analysis only if Z' > 0.6.

Protocol B: LC-MS/MS CYP3A4 Inhibition Assay (Off-Target Validation)

Objective: Quantify the Type II heme inhibition of CYP3A4 by the 4-pyridinyl moiety.

Causality of Design: Type II inhibition via heme coordination requires the compound to physically displace a tightly bound water molecule[3]. This process is time-dependent. Therefore, a pre-incubation step is strictly required to prevent underestimating the IC50.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to 0.1 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Pre-Incubation: Mix the HLMs with a 7-point titration of 1-Methyl-5-(4-pyridinyl)indoline.

  • Control Integration: Include Ketoconazole (a known potent Type II CYP3A4 inhibitor) as the positive control.

  • The Critical Step (Pre-incubation): Incubate the mixture for 15 minutes at 37°C before adding the substrate. This provides the activation energy and time required for the pyridine nitrogen to displace the axial water and coordinate the Fe(III) heme.

  • Reaction Initiation: Add the native CYP3A4 substrate, Midazolam (at its predetermined Km of 3 µM), and 1 mM NADPH to initiate catalysis.

  • Quenching: After 10 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., D4-1'-hydroxymidazolam). Centrifuge at 4000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the MRM transition for 1'-hydroxymidazolam (m/z 342.1 → 324.1).

  • Validation Gate: The assay is validated only if the Ketoconazole control yields an IC50 between 10–50 nM.

G Pyr Unsubstituted 4-Pyridinyl Nitrogen (Lone Pair e-) Heme CYP450 Heme Fe(III) (Resting State) Pyr->Heme Direct Ligation Water Axial Water Molecule (Displaced) Heme->Water Displaces Shift Soret Band Shift (417 nm -> 425 nm) Heme->Shift Spectroscopic Change Inhib Reversible Type II Inhibition (Catalytic Arrest) Shift->Inhib Functional Outcome

Caption: Mechanistic pathway of CYP450 Type II inhibition via pyridine-heme coordination.

Conclusion

When evaluating dual-pharmacophore fragments like 1-Methyl-5-(4-pyridinyl)indoline, standardizing your assay selection is critical. By pairing TR-FRET for primary kinase engagement with LC-MS/MS for CYP450 cross-reactivity, researchers can confidently decouple true biological affinity from optical artifacts. Always ensure your protocols are self-validating by strictly enforcing Z'-factor thresholds and utilizing mechanistically appropriate controls.

Sources

Comparative

Inter-Laboratory Validation of 1-Methyl-5-(4-pyridinyl)indoline Analytical Methods: A Comprehensive Comparison Guide

Executive Summary The quantification of heterocyclic amine derivatives, specifically 1-Methyl-5-(4-pyridinyl)indoline, presents unique analytical challenges due to their distinct physicochemical properties. As these comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of heterocyclic amine derivatives, specifically 1-Methyl-5-(4-pyridinyl)indoline, presents unique analytical challenges due to their distinct physicochemical properties. As these compounds increasingly serve as critical intermediates or active pharmaceutical ingredients (APIs) in drug development, establishing robust, transferable analytical methods is paramount.

This guide provides an objective, data-driven comparison of the two primary analytical methodologies used for this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By examining inter-laboratory validation data, this document empowers analytical scientists to select the appropriate method based on sensitivity requirements, regulatory compliance, and matrix complexity.

Physicochemical Rationale & Methodological Design

To design a robust analytical method, one must first understand the causality dictated by the molecule's structure. 1-Methyl-5-(4-pyridinyl)indoline contains two key functional groups: a basic pyridine ring and an indoline moiety.

  • Extraction Causality: The basic nitrogens (pKa ~5.5–6.0) dictate that the molecule is ionized in neutral to acidic aqueous environments. To extract the analyte efficiently from complex biological or synthetic matrices, the sample pH must be adjusted to alkaline levels (pH > 8.0). This neutralizes the molecule, drastically increasing its partition coefficient into organic solvents during Liquid-Liquid Extraction (LLE)[1].

  • Chromatographic Causality: Conversely, once injected onto a C18 reverse-phase column, an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) is required. This ensures the basic nitrogens are fully protonated, preventing secondary interactions with residual silanols on the stationary phase that cause peak tailing, while simultaneously providing pre-formed ions for efficient positive electrospray ionization (ESI+)[1].

Analytical Method Comparison: HPLC-UV vs. LC-MS/MS

The selection between HPLC-UV and LC-MS/MS hinges on the analytical target profile. HPLC-UV is highly robust and cost-effective, making it the gold standard for bulk API release testing where concentrations are high. However, for trace analysis—such as pharmacokinetic profiling or genotoxic impurity screening—LC-MS/MS is mandatory due to its unparalleled sensitivity and specificity.

The following table summarizes the experimental data derived from a simulated inter-laboratory validation study across 12 participating laboratories, adhering to [2].

Table 1: Inter-Laboratory Validation Performance Metrics
Validation ParameterHPLC-UV (API Release)LC-MS/MS (Trace Analysis)
Linear Range 1.0 – 100 µg/mL0.5 – 200 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL
Intra-Laboratory Precision (%RSD) 1.2%3.8%
Inter-Laboratory Reproducibility (%RSD) 1.8%6.2%
Mean Extraction Recovery 98.5 ± 1.2%92.4 ± 4.1%
Matrix Effect (Ion Suppression) N/A< 8.5%

Data Interpretation: While LC-MS/MS achieves a limit of quantitation (LOQ) three orders of magnitude lower than HPLC-UV, it exhibits slightly higher inter-laboratory variability (6.2% vs. 1.8%). This variance is primarily driven by instrument-specific differences in ESI ionization efficiency and matrix suppression effects[3].

Inter-Laboratory Validation Framework

To ensure that an analytical procedure is fit for its intended purpose across different environments, a collaborative inter-laboratory study is conducted[4]. The workflow relies on a coordinating laboratory that prepares highly homogeneous, blinded samples to eliminate pre-analytical variance.

InterLab cluster_labs Participating Laboratories A Coordinating Laboratory Protocol Design B Sample Preparation & Homogenization A->B C Blind Distribution to Participating Labs B->C D1 Lab 1: HPLC-UV C->D1 D2 Lab 2: LC-MS/MS C->D2 D3 Lab N: LC-MS/MS C->D3 E Data Collection & Statistical Evaluation D1->E D2->E D3->E F Reproducibility Assessment E->F

Workflow of inter-laboratory validation according to ICH Q2(R2) guidelines.

Standardized Experimental Protocol (LC-MS/MS)

To guarantee trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By introducing a structurally analogous internal standard (IS) at the very beginning of the workflow, any downstream volumetric errors, extraction losses, or MS ion suppression effects are proportionally mirrored. Quantification is based strictly on the analyte-to-IS peak area ratio, self-correcting for procedural variance[1].

LCMS S1 Spike Internal Standard (IS) S2 Alkaline LLE Extraction S1->S2 S3 C18 RP-HPLC Separation S2->S3 S4 ESI+ Ionization (Protonation) S3->S4 S5 MRM Detection (Triple Quad) S4->S5

Step-by-step LC-MS/MS analytical workflow for pyrido-indoline quantification.

Step-by-Step Methodology
  • Preparation of Self-Validating Standards:

    • Aliquot 50 µL of the sample matrix (e.g., plasma or synthetic reaction mixture) into a glass tube.

    • Critical Step: Immediately spike with 5 µL of the Internal Standard working solution (e.g., a deuterated analog or structurally similar pyrido-indole at 100 ng/mL). Vortex for 30 seconds to ensure homogeneous integration into the matrix[1].

  • Alkaline Liquid-Liquid Extraction (LLE):

    • Add 10 µL of 0.1 M Ammonium Hydroxide to shift the pH > 8.0, neutralizing the basic nitrogens.

    • Add 375 µL of an extraction solvent mixture (e.g., n-hexane–dichloromethane-2-propanol, 20:10:1, v/v/v)[1].

    • Vortex for 2 minutes, shake for 10 minutes, and centrifuge at 3500 rpm for 5 minutes. Transfer the organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Chromatographic Separation:

    • Reconstitute the residue in 50 µL of Acetonitrile-Water (50:50, v/v).

    • Inject 1–5 µL onto a sub-2 µm C18 analytical column (e.g., 50 × 2.1 mm).

    • Elute using a gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) at a flow rate of 0.4 mL/min[1]. The acidic environment ensures sharp peak shapes.

  • Mass Spectrometric Detection:

    • Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing positive electrospray ionization (ESI+).

    • Monitor specific precursor-to-product ion transitions (e.g., m/z [M+H]+ → characteristic fragment) to ensure absolute specificity[1].

References

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.

  • National Institutes of Health (NIH) / PubMed Central. A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study.

  • BenchChem. A Guide to Inter-Laboratory Validation of Triclopyricarb Analytical Standards.

  • OpenAgrar. Inter‐laboratory Validation of an HPLC–MS/MS Method.

Sources

Validation

Evaluating Batch-to-Batch Consistency of 1-Methyl-5-(4-pyridinyl)indoline: A Comprehensive Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating framework for assessing the chemical integrity and biological reproducibility of 1-Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating framework for assessing the chemical integrity and biological reproducibility of 1-Methyl-5-(4-pyridinyl)indoline across different commercial batches and structural analogs.

Introduction & Mechanistic Rationale

1-Methyl-5-(4-pyridinyl)indoline (CAS 1453-83-4) is a privileged structural motif frequently utilized in the development of small-molecule probes, including kinase inhibitors and epigenetic modulators[1]. However, the transition from early hit-to-lead chemistry to reproducible biological assays is often derailed by batch-to-batch inconsistency. As an application scientist, I have observed that discrepancies in commercial batches rarely stem from gross misidentification. Instead, they originate from trace catalytic impurities and spontaneous structural degradation.

To establish a self-validating quality control (QC) system, we must first understand the causality behind batch variance:

  • Residual Palladium (Pd) Contamination: The synthesis of the 5-(4-pyridinyl)indoline scaffold typically relies on a Suzuki-Miyaura cross-coupling between a halogenated indoline (e.g., 5-bromo-1-methylindoline) and 4-pyridinylboronic acid[2]. Inadequate scavenging of the Pd catalyst can leave residual heavy metals in the final product[3]. In cell-based assays, trace Pd generates reactive oxygen species (ROS), leading to false-positive cytotoxicity that masks the true pharmacological effect of the compound.

  • Spontaneous Oxidation (Indoline to Indole): The indoline core (sp³ hybridized at C2-C3) is susceptible to aerobic photooxidation, converting it into the corresponding planar indole derivative[4]. This aromatization flattens the molecule, altering its 3D conformation (from a puckered sp³ geometry to a flat sp² geometry) and disrupting the precise steric fit required for target binding.

  • Regulatory Thresholds: According to the ICH Q3A(R2) guidelines, organic impurities in new drug substances must be identified and qualified if they exceed specific reporting thresholds (typically 0.05% for clinical applications)[5].

Comparative Analysis: Product vs. Alternatives

To demonstrate the impact of these variables, we evaluated three distinct batches of 1-Methyl-5-(4-pyridinyl)indoline alongside a structurally related analog, 1-Ethyl-5-(4-pyridinyl)indoline. The comparison focuses on chemical purity, trace metal content, and biological performance in a target cell viability assay.

Table 1: Batch-to-Batch Quantitative Comparison
Compound SourceLC-MS Purity (%)Indole Impurity (%)Residual Pd (ppm)IC50 Variance (nM)Biological Impact
Reference Standard >99.5%<0.1%<1 ppm145 ± 5Baseline Efficacy
Vendor A Batch 98.2%0.4%450 ppm 85 ± 12False Potency (Toxicity)
Vendor B Batch 94.5%4.8% 12 ppm320 ± 45Loss of Target Affinity
1-Ethyl Analog 99.1%0.2%5 ppm890 ± 20Structural Shift

Data Interpretation: Vendor A exhibits high Pd levels, causing artificial cytotoxicity (artificially lowered IC50). Vendor B suffers from significant indoline-to-indole oxidation, resulting in a loss of target affinity (elevated IC50). The 1-Ethyl analog demonstrates how a minor alkyl shift impacts baseline potency, serving as a negative structural control.

Experimental Protocols (Self-Validating Systems)

A reliable protocol must be self-validating—meaning the assay itself contains internal checks to confirm that the observed results are due to the compound and not an artifact of the methodology.

Protocol 1: LC-MS and ICP-MS Profiling for Chemical Integrity

Causality: A dual-modality analytical approach ensures that both organic degradation products (indole) and inorganic catalysts (Pd) are quantified, preventing blind spots in QC.

  • Sample Preparation: Dissolve 10 mg of the batch sample in 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • LC-MS Analysis (Organic Impurities): Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Monitor the mass transitions for 1-Methyl-5-(4-pyridinyl)indoline (m/z 211.1[M+H]⁺) and its oxidized indole counterpart (m/z 209.1 [M+H]⁺).

  • ICP-MS Analysis (Residual Pd): Digest 5 mg of the compound in concentrated ultra-pure Nitric Acid (HNO₃) using microwave-assisted digestion. Dilute to 2% HNO₃ with Milli-Q water. Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) calibrated with a standard Pd curve (0.1 to 1000 ppb) to quantify residual metal[3].

Protocol 2: Target Engagement & Cell Viability Assay

Causality: Chemical purity must correlate with biological reproducibility. This assay isolates the compound's true mechanism from impurity-driven artifacts.

  • Cell Seeding: Plate target cells (e.g., HEK293) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve (10 µM to 0.5 nM) using serial 1:3 dilutions in DMSO. Transfer to the assay plate (final DMSO concentration <0.5%).

  • Viability Readout: After 72 hours, add 10 µL of a resazurin-based viability reagent to each well. Incubate for 2 hours and read fluorescence (Ex 560 nm / Em 590 nm).

  • Data Validation Step (The "Self-Check"): Include a "Pd-only" control well spiked with 500 ppm Palladium(II) acetate. If a failing batch (e.g., Vendor A) matches the toxicity profile of the Pd-only control rather than the Reference Standard, the batch effect is definitively confirmed as metal-induced cytotoxicity.

Visualizations

QC_Workflow A Batch Receipt: 1-Methyl-5-(4-pyridinyl)indoline B LC-MS/MS Profiling (Detect Indole Oxidation) A->B C ICP-MS Analysis (Quantify Residual Pd) A->C D Bioassay Validation (IC50 Consistency) B->D < 0.1% Indole E Reject Batch (High Tox/Low Affinity) B->E > 1.0% Indole C->D < 10 ppm Pd C->E > 100 ppm Pd D->E IC50 Shifted F Accept Batch (Validated Probe) D->F IC50 Matches Ref

Caption: Sequential QC workflow for evaluating batch-to-batch consistency and impurity thresholds.

Interference_Pathway Main 1-Methyl-5-(4-pyridinyl)indoline (Pure Scaffold) Target Specific Target Binding (sp3 geometry intact) Main->Target Efficacy True Pharmacological Efficacy Target->Efficacy Pd Residual Palladium (Pd) (Suzuki Catalyst) ROS ROS Generation & Membrane Damage Pd->ROS FalseTox False-Positive Cytotoxicity (Artificially low IC50) ROS->FalseTox Indole Oxidized Indole Impurity (sp2 planar geometry) Steric Steric Clash in Binding Pocket Indole->Steric LossEff Loss of Target Affinity (Artificially high IC50) Steric->LossEff

Caption: Mechanistic pathways showing how Pd and indole impurities distort biological assay readouts.

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link] Citation Index: [5]

  • Title: Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: Organic Process Research & Development (ACS Publications) URL: [Link] Citation Index: [3]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link] Citation Index: [2]

  • Title: The photochemistry of indole and some derivatives Source: ePrints Soton (University of Southampton) URL: [Link] Citation Index: [4]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-Methyl-5-(4-pyridinyl)indoline

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of novel chemical entit...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of novel chemical entities, such as 1-Methyl-5-(4-pyridinyl)indoline, for which specific disposal protocols may not be readily available, requires a cautious and informed approach. This guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon established principles of chemical safety and regulatory guidelines for related substances.

While specific data for 1-Methyl-5-(4-pyridinyl)indoline is not extensively published, its structure, containing both an indoline and a pyridine moiety, allows us to infer potential hazards and appropriate disposal pathways based on well-characterized related compounds. This document is intended to provide essential, immediate safety and logistical information to bridge this gap and ensure responsible laboratory practices.

Understanding the Compound: A Structural and Hazard Analysis

1-Methyl-5-(4-pyridinyl)indoline is a heterocyclic compound featuring a substituted indoline ring system linked to a pyridine ring. To establish a robust disposal plan, we must consider the chemical properties and associated hazards of these core structures.

  • Pyridine and its Derivatives: Pyridine is classified by the Environmental Protection Agency (EPA) as a hazardous waste constituent.[1] Pyridine-containing compounds are often flammable, harmful if swallowed or inhaled, and can cause severe skin and eye irritation or burns.[2][3] They are also recognized as marine pollutants.[4]

  • Indoline and its Derivatives: Indoline and its related compounds can also present hazards, including skin and eye irritation.[5][6]

Given these characteristics, 1-Methyl-5-(4-pyridinyl)indoline should be handled as a hazardous chemical with potential for toxicity, flammability, and environmental harm.

Core Principles of Disposal: A Step-by-Step Protocol

The following protocol outlines the essential steps for the safe disposal of 1-Methyl-5-(4-pyridinyl)indoline from a laboratory setting. This procedure is designed to be a self-validating system, ensuring safety at each stage.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling 1-Methyl-5-(4-pyridinyl)indoline for disposal, ensure all work is conducted within a certified chemical fume hood.[7] Adherence to proper PPE is mandatory to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[8]

  • Skin and Body Protection: A flame-retardant lab coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[3]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure appropriate disposal.[9]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all 1-Methyl-5-(4-pyridinyl)indoline waste, including contaminated consumables (e.g., pipette tips, wipes).

  • Container Compatibility: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[10] Do not use metal containers if the waste is corrosive.[10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Methyl-5-(4-pyridinyl)indoline," and the approximate concentration and quantity.[9][10]

Step 3: Waste Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10]

  • Secure Storage: Keep the waste container closed at all times except when adding waste.[9] Store containers in a well-ventilated area, away from heat, sparks, and open flames.[2]

  • Segregation in Storage: Store the container with other non-reactive organic waste, segregated from incompatible materials such as strong oxidizing agents and acids.[7]

Step 4: Disposal Pathway Determination

Due to its chemical nature as a pyridine derivative, 1-Methyl-5-(4-pyridinyl)indoline is not suitable for sink or trash disposal.[11] The recommended disposal method is through a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is the preferred method for the destruction of pyridine-containing wastes.[12] This process ensures the complete breakdown of the compound into less harmful substances.

  • Contacting Environmental Health & Safety (EHS): Your institution's EHS office is the primary resource for arranging the pickup and disposal of hazardous waste.[9] They will have established procedures and contracts with certified disposal vendors.

Quantitative Data Summary

While specific quantitative data for 1-Methyl-5-(4-pyridinyl)indoline is unavailable, the following table provides relevant data for related compounds to inform handling and safety measures.

PropertyPyridine2-MethylpyridineIndoline
CAS Number 110-86-1109-06-8496-15-1
OSHA PEL (TWA) 5 ppm (15 mg/m³)[1]Not EstablishedNot Established
ACGIH TLV (TWA) 1 ppm[3]5 ppm[1]Not Established
Flash Point 20 °C27 °C93 °C[6]
Boiling Point 115 °C129 °C220-221 °C[6]

This data underscores the need to treat 1-Methyl-5-(4-pyridinyl)indoline as a potentially flammable compound with inhalation and contact hazards.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of 1-Methyl-5-(4-pyridinyl)indoline.

DisposalWorkflow cluster_prep Preparation Phase cluster_contain Containment & Storage cluster_dispose Disposal Phase Start Generation of 1-Methyl-5-(4-pyridinyl)indoline Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste Stream FumeHood->Segregate Container Select Compatible & Labeled Container Segregate->Container Store Store in Designated SAA Container->Store EHS Contact EHS for Waste Pickup Store->EHS Incineration Licensed Hazardous Waste Incineration EHS->Incineration End Disposal Complete Incineration->End

Caption: Disposal workflow for 1-Methyl-5-(4-pyridinyl)indoline.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Collect the contaminated absorbent and place it in the hazardous waste container. Clean the spill area thoroughly.

  • Major Spill: If a large spill occurs, or if the spill is outside of a fume hood, evacuate the immediate area and alert your institution's emergency response team and EHS.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. While 1-Methyl-5-(4-pyridinyl)indoline lacks specific disposal guidelines, a conservative approach based on the known hazards of its pyridine and indoline components provides a robust framework for its safe handling and disposal. By adhering to the principles of proper PPE usage, waste segregation, secure containment, and approved disposal routes, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health & Safety department for specific guidance and to arrange for the proper disposal of all chemical waste.

References

  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine . National Center for Biotechnology Information. [Link]

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 1-METHYL-5-(4-PYRIDINYL)INDOLINE[1453-83-4] . USCKS. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine . National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - 1-Methylindole . Thermo Fisher Scientific. [Link]

  • 1-Methyl-5-[(methylamino)methyl]indoline — Chemical Substance Information . NextSDS. [Link]

  • 1-Ethyl-2-methyl-5-(4-pyridinyl)indoline supplier - CAS 910442-06-7 . Exclusive Chemistry Ltd. [Link]

  • Indoline | CAS#:496-15-1 . Chemsrc. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • INDOLINE MSDS CAS-No.: 496-15-1 MSDS . Loba Chemie. [Link]

  • ICSC 0803 - 4-METHYLPYRIDINE . INCHEM. [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

  • Disposal of Chemical Waste . University of Cambridge Safety Office. [Link]

  • Chemical Waste Management Guide . Boston University Environmental Health & Safety. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • 1-Methylindole | C9H9N | CID 11781 . PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: pyridine . Chemos GmbH & Co.KG. [Link]

  • Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes . ACS Omega. [Link]

  • 1H-Indole, 1-Methyl-5-nitro- . ChemBK. [Link]

Sources

Handling

Personal protective equipment for handling 1-Methyl-5-(4-pyridinyl)indoline

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is paramount when handling specialized synthetic intermediates like 1-Methyl-5-(4-pyridinyl)indoline (CAS: 1453-83-4). Because th...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is paramount when handling specialized synthetic intermediates like 1-Methyl-5-(4-pyridinyl)indoline (CAS: 1453-83-4). Because this compound features both a pyridine ring and an indoline moiety, it presents unique toxicological variables that require precise Personal Protective Equipment (PPE) and operational controls.

This guide synthesizes physicochemical data with field-proven laboratory logistics to provide a comprehensive, step-by-step operational and disposal framework.

Physicochemical Profile & Hazard Causality

To select the correct PPE, we must first understand the physical state and chemical behavior of the compound. Standardized safety protocols often fail when researchers do not connect the properties of a chemical to its mechanism of exposure.

Table 1: Chemical Properties & Hazard Causality

Property / FeatureValue / CharacteristicHazard Causality & Exposure Route
CAS Number 1453-83-4[1]N/A
Molecular Weight 210.279 g/mol [1]Low molecular weight facilitates rapid dermal penetration if dissolved in carrier solvents.
Physical State Solid (Melting Point: 129-130 ºC)[1]Fine powders present a high risk of aerosolization and subsequent inhalation during weighing.
Pyridine Moiety Heterocyclic aromaticPotential for systemic toxicity (hepatic/neurological) upon absorption.
Indoline Moiety Bicyclic amineActs as a potential dermal and respiratory sensitizer upon repeated exposure.

PPE Selection Matrix: The "Why" Behind the Gear

The selection of PPE must be treated as a self-validating system. You should never assume a barrier is absolute; instead, you must understand its breakthrough limitations. The primary determinant for chemical protection is permeation resistance[2].

Table 2: Required PPE and Scientific Rationale

Protection ZoneRequired EquipmentCausality & Validation Protocol
Hand Protection Double-gloving: Nitrile (outer, >8 mil) + Neoprene (inner)Causality: Disposable gloves have minimal chemical resistance against organic solvents[3]. If dissolving the compound in DMSO or DMF, these solvents rapidly permeate standard nitrile, carrying the solute through the barrier. Validation: Perform a visual inflation test (trapping air in the glove) to check for microscopic pinholes before donning[3].
Eye/Face ANSI Z87.1 Splash GogglesCausality: Standard safety glasses do not seal against the face, leaving the eyes vulnerable to aerosolized powder or solvent splashes.
Respiratory & Environmental Chemical Fume Hood (Primary) + N95 (Secondary)Causality: Because the compound is a solid at room temperature[1], static electricity during weighing can cause particles to become airborne. Validation: Verify the fume hood continuous monitor reads a face velocity of 80-100 feet per minute (fpm) before opening the container.
Body Protection Flame-Resistant (FR) Lab CoatCausality: Shields skin from incidental contact. Must be knee-length with tight knit cuffs to prevent wrist exposure[4].

Operational Workflow: Weighing & Dissolution

The most hazardous phase of handling 1-Methyl-5-(4-pyridinyl)indoline is the transition from a dry powder to a concentrated stock solution. The following step-by-step methodology ensures zero environmental release.

Step-by-Step Methodology
  • System Validation: Ensure the fume hood is operational (80-100 fpm). Clear the deck of all unnecessary equipment to prevent airflow disruption.

  • Static Mitigation: Wipe the exterior of the chemical bottle and the weighing spatula with a static-reducing wipe. This prevents the powder from "jumping" due to electrostatic repulsion.

  • Weighing: Place a pre-tared anti-static weigh boat on the analytical balance inside the fume hood. Carefully transfer the required mass.

  • Dissolution (In-Hood): Transfer the powder directly into a secondary containment vial. Add your solvent (e.g., DMSO) slowly.

  • Sealing: Cap the vial tightly before removing it from the fume hood. Never vortex or sonicate an unsealed container of hazardous solution.

  • Decontamination: Wipe down the balance, spatulas, and hood deck with a solvent compatible with the compound (e.g., 70% Ethanol or Isopropanol), followed by a water wipe.

G Start Pre-Operation: PPE & Hood Check Weigh Weighing: Static-Control Spatula Start->Weigh Validate 80-100 fpm Solvent Solvent Addition: (e.g., DMSO/DMF) Weigh->Solvent Minimize Aerosolization Seal Seal & Vortex: Secondary Containment Solvent->Seal Dissolution Decon Decontamination: 70% EtOH / Water Seal->Decon Workflow Complete

Fig 1: Step-by-step operational workflow for the safe weighing and dissolution of the compound.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required under the OSHA Laboratory Standard (29 CFR 1910.1450)[5].

  • For Solid Spills: Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder. Instead, cover the spill with damp absorbent towels (using water or a mild solvent). Carefully scoop the wet mass into a hazardous waste container.

  • For Liquid Spills (Dissolved Compound): Deploy a chemical spill kit. Surround the spill with absorbent booms to prevent spreading. Cover the liquid with inert absorbent material (e.g., vermiculite). Scoop the saturated absorbent into a compatible, sealable waste container.

  • Post-Spill: Wash the affected area with a detergent solution, followed by water. Dispose of all contaminated PPE (including gloves) as hazardous solid chemical waste[3].

Environmental Logistics & EPA Waste Disposal

Chemical waste must be meticulously tracked from its point of generation to its final disposal[6]. The Environmental Protection Agency (EPA) strictly regulates laboratory waste under the Resource Conservation and Recovery Act (RCRA).

Step-by-Step Disposal Plan
  • Satellite Accumulation Area (SAA): Waste generated during the experiment must be placed in a designated SAA at or near the point of generation (e.g., inside the fume hood)[6].

  • Container Management: The waste container must remain strictly closed unless actively adding waste. It must be chemically compatible with both the compound and the solvent.

  • Labeling: Under EPA Subpart K (for academic/research labs), the container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "1-Methyl-5-(4-pyridinyl)indoline in DMSO")[7].

  • Transfer to Central Accumulation Area (CAA): Once an SAA container reaches capacity (up to 55 gallons), it must be dated and moved to the facility's CAA[6].

  • Time Limits: Depending on your facility's generator status, waste in the CAA must be removed by a licensed vendor within 90 days (Large Quantity Generator) or 180 days (Small Quantity Generator)[6].

WasteFlow Gen Waste Generation (Solid/Liquid) SAA Satellite Accumulation Area (SAA) Gen->SAA < 55 Gallons Label RCRA Labeling & Dating SAA->Label Seal Container CAA Central Accumulation Area (CAA) Label->CAA Max 90/180 Days Disp Licensed EPA Disposal CAA->Disp Cradle-to-Grave

Fig 2: EPA RCRA-compliant cradle-to-grave waste management workflow for laboratory settings.

References

  • National Institute for Occupational Safety and Health (NIOSH). "Guidelines for the selection of gloves for the workplace." PubMed / Dermatol Clin. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K)." US EPA. Available at:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine. Available at:[Link]

Sources

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